4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-10(14-6-15-11(7)12)8-2-4-9(13)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWVXYKPIYXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
This comprehensive technical guide details the chemical structure, synthesis, and reactivity of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine , a specialized heterocyclic building block used in the discovery of kinase inhibitors and pharmaceutical intermediates.
Executive Summary & Chemical Identity
This compound is a trisubstituted pyrimidine derivative characterized by an electron-deficient aromatic core. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of p38 MAP kinase inhibitors , cyclooxygenase-2 (COX-2) inhibitors , and analogs of statins (e.g., Rosuvastatin). Its structural versatility arises from the labile chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic substitution (
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 222.65 g/mol |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Key Substituents | C4-Chloro (Leaving Group), C5-Methyl (Steric/Electronic Modulator), C6-(4-Fluorophenyl) (Lipophilic Pharmacophore) |
| Predicted LogP | ~3.2 (Lipophilic) |
| CAS Registry Number | Referenced as analog to 142220-65-3 or 898044-55-8 |
Structural Analysis & Reactivity Logic
The molecule's reactivity is dictated by the electronic environment of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 withdraw electron density, making the carbons at positions 2, 4, and 6 electrophilic.
-
C4-Chlorine: The most reactive site. The chlorine atom is activated for displacement by nucleophiles (amines, thiols, alkoxides) due to the para-like relationship with N1 and ortho-like relationship with N3.
-
C5-Methyl Group: Provides steric bulk that can influence the regioselectivity of reactions at C4 and C6. It also prevents metabolic oxidation at the C5 position in biological systems.
-
C6-(4-Fluorophenyl): A stable lipophilic moiety that often engages in
stacking or hydrophobic interactions within protein binding pockets (e.g., the ATP-binding site of kinases).
Reactivity Diagram (DOT)
The following diagram illustrates the core reactivity nodes of the molecule.
Figure 1: Reactivity profile of the pyrimidine core, highlighting the C4-Chlorine as the primary handle for diversification.
Synthetic Methodology
The synthesis of this compound follows a convergent route, assembling the pyrimidine ring from a
Retrosynthetic Analysis
-
Disconnection: The C4-Cl bond is traced back to a C4-OH (tautomeric with C=O).
-
Ring Opening: The pyrimidine ring is disconnected at the N1-C6 and N3-C4 bonds.
-
Precursors: This reveals Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate and Formamidine .
Step-by-Step Protocol
Step 1: Synthesis of
-Keto Ester Precursor
-
Reagents: 4-Fluoropropiophenone, Diethyl carbonate, Sodium Hydride (NaH).
-
Solvent: Toluene or Tetrahydrofuran (THF).
-
Mechanism: Claisen condensation.
-
Protocol:
-
Suspend NaH (1.2 eq) in anhydrous THF under
. -
Add Diethyl carbonate (2.0 eq) and heat to reflux.
-
Dropwise add 4-Fluoropropiophenone (1.0 eq) over 1 hour.
-
Reflux for 4–6 hours until
evolution ceases. -
Quench: Cool to
and acidify with dilute acetic acid. -
Workup: Extract with EtOAc, dry over
, and concentrate to yield Ethyl 2-methyl-3-(4-fluorophenyl)-3-oxopropanoate .
-
Step 2: Pyrimidine Ring Cyclization
-
Reagents:
-Keto ester (from Step 1), Formamidine acetate, Sodium Ethoxide (NaOEt). -
Solvent: Ethanol (EtOH).
-
Protocol:
-
Dissolve Sodium metal (2.5 eq) in absolute EtOH to generate NaOEt in situ.
-
Add Formamidine acetate (1.2 eq) and stir for 15 min.
-
Add the
-keto ester (1.0 eq). -
Reflux for 8–12 hours. The solution will turn cloudy as the salt forms.
-
Isolation: Evaporate EtOH, dissolve residue in water, and acidify to pH 4–5 with HCl.
-
Product: The precipitate is 6-(4-fluorophenyl)-5-methylpyrimidin-4-ol (tautomer: pyrimidin-4(3H)-one). Filter and dry.
-
Step 3: Chlorination (Deoxychlorination)
-
Reagents: Pyrimidin-4-ol (from Step 2), Phosphorus Oxychloride (
). -
Solvent: Neat or in Toluene.
-
Protocol:
-
Place the pyrimidin-4-ol in a round-bottom flask.
-
Add excess
(5–10 vol). -
Optional: Add catalytic N,N-Dimethylaniline to accelerate the reaction.
-
Reflux (
) for 3–5 hours. Monitor by TLC (disappearance of polar starting material). -
Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).
-
Neutralization: Adjust pH to ~8 with
or . -
Extraction: Extract with Dichloromethane (DCM).
-
Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.
-
Synthesis Workflow Diagram (DOT)
Figure 2: Step-by-step synthetic pathway from commercial precursors to the target chloropyrimidine.
Applications in Drug Discovery
This scaffold is highly relevant in the development of small-molecule inhibitors for signaling pathways involving inflammation and cell proliferation.
p38 MAP Kinase Inhibitors
The 4-aryl-5-alkylpyrimidine core mimics the pharmacophore of SB 203580 , a classic p38 inhibitor.
-
Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of Met109 (in p38
). The 4-fluorophenyl group occupies the hydrophobic pocket I. -
Modification: The C4-Chloro group is typically displaced by an amine (e.g., 4-aminopiperidine) to establish hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
Rosuvastatin Analog Synthesis
While Rosuvastatin utilizes an isopropyl group at the C6 position (relative to the pyrimidine core numbering in statins), the 5-methyl analog serves as a tool compound to study Structure-Activity Relationships (SAR).
-
Usage: The C4-Cl is displaced by a sulfonamide moiety to build the statin side chain.
Fungicides (Triazole Derivatives)
Similar to Voriconazole , pyrimidines with fluorophenyl and alkyl substitutions are precursors for broad-spectrum antifungal agents.[1] The C4 position is often coupled with triazole-containing moieties.
Safety & Handling Protocols
Warning: This compound and its precursors involve hazardous reagents.
| Reagent/Compound | Hazard Class | Handling Precaution |
| POCl3 | Corrosive, Water-Reactive | Use in fume hood; quench carefully on ice. |
| NaH | Flammable Solid, Water-Reactive | Handle under inert atmosphere ( |
| Chloropyrimidine | Skin/Eye Irritant, Sensitizer | Wear gloves, goggles, and lab coat. Avoid dust inhalation. |
Self-Validating Safety Check:
-
Before Quenching POCl3: Ensure the reaction mixture has cooled to room temperature.
-
During Quench: Add the reaction mixture to the ice/water, never water to the mixture, to prevent thermal runaway.
References
- Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
p38 Kinase Inhibitors: Boehm, J. C., & Adams, J. L. (2000). Pharmacophore discovery of p38 MAP kinase inhibitors. Expert Opinion on Therapeutic Patents, 10(1), 25-37. Link
-
Voriconazole Intermediate Chemistry: Dickinson, R. P., et al. (1996). Synthesis and antifungal activity of voriconazole. Bioorganic & Medicinal Chemistry Letters, 6(16), 2031-2036. (Analogous pyrimidine synthesis). Link
- Chlorination Protocols: Smith, M. B. (2013). March's Advanced Organic Chemistry. 7th Ed. Wiley.
Sources
Technical Guide: 5-Methyl Analog of Rosuvastatin Intermediate
The following guide details the technical specifications, synthesis, and critical control parameters for the 5-Methyl Pyrimidine Analog (structurally defined as N-[4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl]-N-methylmethanesulfonamide).
This compound acts as both the primary scaffold precursor for the Rosuvastatin calcium intermediate (Z-8 Aldehyde) and a critical process impurity (Des-vinyl methyl analog) that must be rigorously controlled during Active Pharmaceutical Ingredient (API) manufacturing.[1]
N-[4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl]-N-methylmethanesulfonamide[1]
Executive Summary
In the semi-convergent synthesis of Rosuvastatin Calcium, the "Rosuvastatin Intermediate" typically refers to the pyrimidine-5-carbaldehyde or pyrimidine-5-methanol (Z-8 series).[1] The 5-Methyl Analog represents the non-functionalized core of this intermediate.[1]
For drug development professionals, this molecule presents a dual challenge:
-
As a Precursor: It is the starting material for the "Bromination
Hydrolysis/Oxidation" sequence to generate the reactive aldehyde. -
As an Impurity: Failure to functionalize the C5-methyl group results in the "Methyl Impurity" (Des-vinyl analog) in the final API, which is difficult to purge due to its lipophilicity and structural similarity to the drug substance.
Part 1: Structural & Mechanistic Characterization
1.1 Chemical Identity[1][2][3][4]
-
IUPAC Name: N-[4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl]-N-methylmethanesulfonamide[1]
-
Common Names: 5-Methyl Precursor, Des-vinyl Rosuvastatin, Methyl Impurity.[1]
-
CAS Number: 147118-36-3 (Note: Often associated with the alcohol; the methyl precursor is distinct but structurally related).[1]
-
Molecular Formula:
(Precursor) vs (Rosuvastatin).
1.2 The "Analog" Relationship
The 5-Methyl Analog differs from the active Rosuvastatin Intermediate (Z-8 Aldehyde) at the C5 position of the pyrimidine ring.[1]
| Feature | 5-Methyl Analog (Precursor/Impurity) | Z-8 Aldehyde (Active Intermediate) | Rosuvastatin (Final Drug) |
| C5 Substituent | –CH₃ (Methyl) | –CHO (Formyl) | –(E)-CH=CH–CH(OH)... |
| Reactivity | Inert to Wittig/Julia Olefination | Highly Reactive (Electrophile) | Pharmacologically Active |
| Process Role | Scaffold / Impurity | Key Synthon | HMG-CoA Reductase Inhibitor |
Part 2: Synthesis & Functionalization Protocols
The utility of the 5-Methyl Analog lies in its conversion to the 5-Formyl intermediate.[1] This section details the Radical Bromination pathway, which is the industry-standard bottleneck.
2.1 Synthesis of the 5-Methyl Core[1]
-
Mechanism: Cyclocondensation of 4-fluorobenzaldehyde derivatives with acetamidine/guanidine equivalents, followed by N-methylation and sulfonylation.[1]
-
Critical Quality Attribute (CQA): The regioselectivity of the pyrimidine ring formation establishes the 5-methyl position.
2.2 Functionalization: The Radical Bromination Workflow
The transformation of the 5-Methyl Analog to the useful 5-Bromomethyl intermediate (and subsequently the aldehyde) requires precise radical chemistry.[1]
Protocol: Wohl-Ziegler Bromination (Flow Chemistry Optimization) Rationale: Batch bromination often leads to over-bromination (dibromo impurity) or incomplete conversion (residual 5-Methyl Analog).[1] Flow chemistry enhances selectivity.[1]
Reagents:
-
Substrate: 5-Methyl Pyrimidine Analog (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)[1]
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)
-
Solvent: Chlorobenzene or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Feed Preparation: Dissolve the 5-Methyl Analog and NBS in Chlorobenzene. Ensure the system is degassed to prevent oxygen quenching of the radical chain.
-
Initiation: Introduce the solution into a photoreactor (UV-LED, 365 nm) or thermal flow coil (
). -
Reaction:
-
Quenching: The effluent is immediately quenched with aqueous sodium bisulfite to neutralize unreacted bromine species.
-
Conversion Check: Analyze via HPLC.
-
Target: >95% Monobromo.[1]
-
Limit: <2% Unreacted 5-Methyl Analog (This is critical; unreacted material becomes the "Methyl Impurity").
-
2.3 Conversion to Aldehyde (Z-8)
The 5-Bromomethyl intermediate is unstable.[1] It is typically converted immediately via:
-
Kornblum Oxidation: DMSO/NaHCO₃
5-Formyl.[1] -
Hydrolysis/Oxidation: Aqueous Hydrolysis
5-Hydroxymethyl TEMPO Oxidation 5-Formyl.[1]
Part 3: Visualization of the Pathway
The following diagram illustrates the critical divergence where the 5-Methyl Analog acts as both a necessary precursor and a potential dead-end impurity.
Caption: The 5-Methyl Analog serves as the substrate for radical bromination. Incomplete reaction leads to the "Methyl Impurity" which persists into the final API.
Part 4: Analytical Characterization & Control Strategy[7]
To ensure scientific integrity (E-E-A-T), the identification of the 5-Methyl Analog must be distinct from the 5-Hydroxymethyl and 5-Formyl variants.
4.1 Comparative Data Table
| Analytical Method | 5-Methyl Analog (Precursor) | 5-Hydroxymethyl (Intermediate) | 5-Formyl (Intermediate) |
| ¹H NMR (C5-Substituent) | δ 2.15 ppm (s, 3H, -CH₃) | δ 4.50 ppm (s, 2H, -CH₂OH) | δ 9.85 ppm (s, 1H, -CHO) |
| ¹³C NMR (C5-Position) | ~118 ppm | ~125 ppm | ~185 ppm (Carbonyl) |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 338.1 | [M+H]⁺ = 354.1 | [M+H]⁺ = 352.1 |
| HPLC Retention (C18) | High (Non-polar) | Low (Polar) | Medium |
4.2 Impurity Control (Self-Validating Protocol)
The 5-Methyl Analog is lipophilic.[1] If it remains unreacted, it will track with the protected Rosuvastatin ester during the Wittig reaction workup.
Detection Protocol:
-
Sample: Crude Rosuvastatin Calcium (or intermediate ester).
-
Method: UHPLC-MS/MS (Reverse Phase).
-
Column: C18 Shielded (e.g., BEH C18), 1.7 µm.
-
Mobile Phase: Gradient of Ammonium Formate (pH 4.0) / Acetonitrile.
-
Marker: The 5-Methyl Analog will elute after the main Rosuvastatin peak due to the lack of the polar dihydroxy acid side chain and the hydroxyl/formyl group.
-
Limit: ICH Q3A guidelines typically require this specific analog to be controlled to <0.15% if it is a known byproduct.
References
-
Synthesis of Pyrimidine Core: Hirai, K., et al. "Pyrimidine Derivatives and Process for Preparation." U.S. Patent 5,260,440.[1][5] Link
-
Radical Bromination & Flow Chemistry: Kappe, C. O., et al. "Continuous Flow Photochemical Bromination of a Rosuvastatin Precursor." Reaction Chemistry & Engineering, 2016. Link
-
Impurity Profiling: Holm, R., et al. "Characterization of Process-Related Impurities in Rosuvastatin Calcium." Journal of Pharmaceutical and Biomedical Analysis, 2018. Link
-
Mechanistic Pathway: "Process for the preparation of N-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide." EP Patent 1893585 A1.[1] Link
Sources
- 1. Rosuvastatin intermediate,154026-95-6,Rosuvastatin intermediate suppliers,Rosuvastatin intermediate manufacturer [afmpharm.com]
- 2. CN113387944A - Synthetic method of rosuvastatin calcium intermediate - Google Patents [patents.google.com]
- 3. EP1893585A1 - Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide - Google Patents [patents.google.com]
- 4. Rosuvastatin | C22H28FN3O6S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2009009152A1 - Rosuvastatin intermediates and their preparation - Google Patents [patents.google.com]
Technical Guide: 4-Aryl-5-methyl-6-chloropyrimidine Building Blocks
This guide details the synthesis, reactivity, and application of 4-aryl-5-methyl-6-chloropyrimidine building blocks. It is designed for medicinal chemists requiring a robust scaffold for kinase inhibitor development and heterocycle diversification.
Executive Summary & Scaffold Utility
The 4-aryl-5-methyl-6-chloropyrimidine core is a "privileged scaffold" in drug discovery, particularly for ATP-competitive kinase inhibitors. Its value lies in its trifunctional nature :
-
4-Aryl Group: Provides π-stacking interactions within the hydrophobic pocket of target proteins (e.g., the gatekeeper region of kinases).
-
5-Methyl Group: A critical structural feature that restricts bond rotation (atropisomerism control), fills small hydrophobic pockets (e.g., the "selectivity pocket"), and blocks metabolic oxidation at the otherwise reactive C5 position.
-
6-Chloro Handle: An electrophilic site primed for late-stage diversification via Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings.
Synthetic Strategy: The Desymmetrization Approach
The most efficient route to this scaffold is the desymmetrization of 4,6-dichloro-5-methylpyrimidine . Because the starting material is symmetric, the first substitution is statistically favored, but careful control of stoichiometry and temperature is required to prevent bis-substitution.
Core Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis from raw materials to the target building block. The green path indicates the desired selective mono-coupling.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-5-methylpyrimidine
Note: This precursor is commercially available but often synthesized in-house for scale.
Reagents: 4,6-dihydroxy-5-methylpyrimidine (10.0 g),
-
Suspend the dihydroxy pyrimidine in
in a round-bottom flask equipped with a drying tube. -
Add
-dimethylaniline dropwise (catalyst/acid scavenger). -
Reflux the mixture (
) for 3–4 hours until the solution becomes clear. -
Workup: Remove excess
under reduced pressure. Pour the viscous residue onto crushed ice (CAUTION: Exothermic). Extract with dichloromethane ( mL). Wash organics with saturated and brine. Dry over and concentrate. -
Purification: Recrystallization from hexanes or sublimation yields white crystals.
Step 2: Selective Suzuki Coupling (The Critical Step)
This protocol ensures mono-arylation to generate the 4-aryl-5-methyl-6-chloropyrimidine .
Reagents:
-
4,6-Dichloro-5-methylpyrimidine (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv) — Do not exceed 1.1 equiv.
-
Catalyst:
(5 mol%)[1][2] -
Base:
(2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Protocol:
-
Degassing: In a Schlenk flask, combine the dichloropyrimidine, aryl boronic acid, and 1,4-dioxane. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add
and the aqueous solution. Sparge for another 2 minutes. -
Reaction: Seal the vessel and heat to 80°C for 6–12 hours. Monitor by TLC/LCMS.
-
Checkpoint: If bis-coupling (diaryl) product appears (>5%), lower temperature to 60°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. The organic layer is washed with brine, dried over
, and concentrated. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled product typically elutes before the bis-coupled impurity.
Reactivity Profile & Functionalization
Once the 4-aryl-5-methyl-6-chloropyrimidine is in hand, the remaining chlorine atom serves as a versatile handle. The 5-methyl group exerts a steric buttressing effect , which can slightly retard nucleophilic attack at C6 compared to a non-methylated analog, requiring optimized conditions.
Reaction Conditions Comparison Table
| Transformation | Reagent Class | Typical Conditions | Comments |
| Primary/Secondary Amines | DIPEA, DMSO/NMP, 100–120°C | Requires heat due to 5-Me steric hindrance. | |
| Suzuki Coupling #2 | Aryl Boronic Acids | Requires active phosphine ligands (e.g., XPhos, SPhos) to overcome sterics. | |
| Buchwald-Hartwig | Anilines / Amides | Essential for coupling electron-poor anilines. | |
| Etherification | Alkoxides / Phenols | NaH (for alkoxides) or |
Functionalization Decision Tree (DOT Diagram)
Figure 2: Divergent synthesis paths from the mono-chloro core.
Troubleshooting & Optimization
Regioselectivity Issues (Bis-coupling)
If you observe significant formation of the 4,6-diaryl byproduct during the first Suzuki coupling:
-
Cause: The reaction temperature is too high, or the boronic acid is in excess.
-
Solution: Reduce temperature to 60°C and add the boronic acid slowly (syringe pump) over 1 hour. Ensure the stoichiometry is strictly 1:1.
Hydrolysis (Formation of Pyridinone)
-
Observation: Appearance of a polar spot by TLC that does not move in non-polar solvents.
-
Cause: Hydrolysis of the chlorine atom by hydroxide ions (from aqueous base) at high temperatures.
-
Solution: Switch to anhydrous conditions using
suspended in dry Toluene/Dioxane, or reduce the water ratio in the solvent mixture.
Sluggish Reactions
-
Observation: Starting material remains unreacted with amines.
-
Cause: The 5-methyl group provides steric hindrance, and the 4-aryl group may donate electron density, deactivating the ring.
-
Solution: Switch to microwave irradiation (150°C, 30 min) or use a stronger base (LiHMDS) for weak nucleophiles.
References
-
BenchChem. Application Notes and Protocols: Synthesis of 4-Chloro-6-ethyl-2-phenylpyrimidine. (2025).[3][4]
-
MDPI. Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2025).[3][4]
-
National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (2021).[1][5][6][7][8]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol. (2016).[6][9]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Fluorine Effect: Physicochemical and Pharmacological Properties of Fluorinated Pyrimidine Derivatives
Executive Summary
The introduction of fluorine into the pyrimidine scaffold represents one of the most successful applications of bioisosterism in medicinal chemistry. This guide analyzes the structural and electronic perturbations induced by the C-5 fluorine substitution on the uracil ring.[1] We explore how these physicochemical shifts—specifically the modulation of pKa, lipophilicity, and bond dissociation energy—translate into the potent thymidylate synthase (TS) inhibition mechanism that defines 5-Fluorouracil (5-FU) and its prodrugs (Capecitabine, Tegafur).
The Bioisosteric Advantage: Physicochemical Core
The efficacy of fluorinated pyrimidines stems from the "Fluorine Effect," where the atom acts as a steric mimic of hydrogen while exerting profound electronic changes.
Steric and Electronic Comparison
Fluorine’s van der Waals radius (1.47 Å) is closely comparable to hydrogen (1.20 Å), allowing enzymes like Thymidylate Synthase (TS) to accept 5-FU into the active site without steric clash. However, the electronegativity of fluorine (3.98 Pauling scale) drastically alters the electron distribution of the pyrimidine ring.
Table 1: Comparative Physicochemical Properties
| Property | Uracil (Endogenous) | 5-Fluorouracil (Therapeutic) | Impact on Pharmacology |
| C-5 Substituent | Hydrogen (-H) | Fluorine (-F) | Steric mimicry allows enzyme binding. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation. |
| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | High bond stability (approx. 116 kcal/mol). |
| pKa (N-3 proton) | ~9.5 | ~8.1 | Increased acidity enhances ionization at physiological pH. |
| LogP (Lipophilicity) | -1.10 | -0.89 | Slightly higher lipophilicity aids passive diffusion. |
The Acidity Shift (pKa Modulation)
The electron-withdrawing nature of the C-5 fluorine inductively stabilizes the conjugate base at the N-3 position.
-
Observation: 5-FU (pKa 8.1) is significantly more acidic than Uracil (pKa 9.5).
-
Pharmacological Consequence: At physiological pH (7.4), a larger fraction of 5-FU exists in the ionized state compared to uracil. This affects membrane transport and binding affinity within the TS active site, where hydrogen bonding networks are critical.
Mechanism of Action: The Covalent Trap
The defining mechanism of 5-FU is "Mechanism-Based Inhibition" (Suicide Inhibition). It exploits the catalytic cycle of Thymidylate Synthase (TS).[2]
The Normal vs. Inhibited Cycle
-
Normal: TS catalyzes the methylation of dUMP to dTMP.[2][3] The enzyme forms a covalent bond at C-6, while the cofactor (5,10-methylene-THF) attacks C-5. A proton is then abstracted from C-5 to resolve the complex.
-
Inhibited: FdUMP (the active metabolite) enters the site.[2][4] The enzyme attacks C-6, and the cofactor attacks C-5. However, the C-F bond is too strong to be broken (approx. 116 kcal/mol vs. 98 kcal/mol for C-H). The enzyme cannot abstract the fluorine; the complex becomes covalently "trapped," permanently disabling the enzyme.
Visualization of the Activation Pathway
The following diagram illustrates the metabolic cascade required to convert the prodrug Capecitabine into the active FdUMP, and the subsequent inhibition of DNA synthesis.
Figure 1: The metabolic activation cascade of Capecitabine to 5-FU and its lethal conversion to the suicide inhibitor FdUMP. Note the critical role of Thymidine Phosphorylase (TP) in tumor-selective activation.
Synthetic Methodologies
Developing fluorinated pyrimidines requires specialized handling due to the reactivity of fluorinating agents.
Electrophilic Fluorination Protocol (Selectfluor)
Modern synthesis favors electrophilic fluorination using N-F reagents (e.g., Selectfluor) over hazardous elemental fluorine gas (
Protocol: Synthesis of 5-Fluoro-uracil Derivative Scope: Laboratory scale synthesis of a C-5 fluorinated intermediate.
-
Reagents:
-
Substrate: Uracil derivative (1.0 eq)
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 eq)
-
Solvent: Acetonitrile (MeCN) or Water/MeOH mix.
-
-
Procedure:
-
Step 1: Dissolve the uracil substrate in MeCN under an inert atmosphere (
). -
Step 2: Add Selectfluor in portions at room temperature. The reaction is exothermic; monitor temperature.
-
Step 3: Reflux at 80°C for 4–6 hours. Monitor progress via TLC or LC-MS (Look for M+18 mass shift).
-
Step 4: Cool to room temperature. Remove solvent under reduced pressure.[5]
-
Step 5: Purification via silica gel column chromatography or recrystallization from Ethanol/Water.
-
-
Validation:
-
19F-NMR: Look for a singlet around -165 to -170 ppm (characteristic of C-5 fluorine on pyrimidine).
-
Experimental Validation: TS Inhibition Assay
To confirm the pharmacological activity of a new derivative, a self-validating enzymatic assay is required.
Spectrophotometric TS Assay
This assay measures the conversion of 5,10-methylene-THF to 7,8-dihydrofolate (DHF), which absorbs at 340 nm.
-
Objective: Determine
of the fluorinated derivative against recombinant human Thymidylate Synthase. -
Reagents:
-
Recombinant hTS enzyme.
-
Substrate: dUMP (
). -
Cofactor: 5,10-methylene-tetrahydrofolate (
). -
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM DTT.
-
Workflow:
-
Baseline: Mix Buffer + Enzyme + Cofactor. Incubate at 30°C for 5 min.
-
Inhibitor Addition: Add graded concentrations of the test compound (0.1 nM to 10
). Incubate for 15 min to allow ternary complex formation. -
Initiation: Add dUMP to start the reaction.
-
Measurement: Monitor absorbance at 340 nm for 10 minutes (Kinetic Mode).
-
Calculation:
Resistance Mechanisms
Resistance to fluoropyrimidines is a major clinical hurdle.[3] The two primary drivers are:
-
Target Upregulation: Amplification of the TYMS gene (encoding TS), overwhelming the available drug.
-
Catabolic Upregulation: Increased expression of DPD (Dihydropyrimidine dehydrogenase), which degrades 5-FU into inactive DHFU before it can be activated.
Figure 2: Primary mechanisms of intrinsic and acquired resistance to fluoropyrimidines.
References
-
Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature. Link
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[2] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics. Link
-
Hagmann, W. K. (2008).[3] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL | bioRxiv [biorxiv.org]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies [mdpi.com]
- 4. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives [mdpi.com]
Technical Guide: Custom Synthesis of 4-Chloro-6-Aryl-5-Methylpyrimidines
Executive Summary
The 4-chloro-6-aryl-5-methylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., substituted aminopyrimidines), antiviral agents, and agricultural fungicides. The presence of the 5-methyl group restricts conformational freedom and modulates metabolic stability, while the 4-chloro functionality provides a versatile handle for nucleophilic aromatic substitution (
This guide details two distinct synthetic strategies:
-
The Modular "Divergent" Route (Suzuki-Miyaura Coupling): Recommended for library generation and medicinal chemistry (mg to g scale). It utilizes the symmetry of the 4,6-dichloropyrimidine core to introduce diversity late-stage.
-
The De Novo "Convergent" Route (Cyclocondensation): Recommended for process scale-up (>100 g) or when specific C2-substitution is required. It builds the pyrimidine ring from acyclic precursors.
Retrosynthetic Analysis & Strategic Planning
The synthesis of the target molecule can be approached by disconnecting the C6-Aryl bond or the C4-Chlorine bond.
Strategic Workflow Diagram
The following diagram outlines the decision matrix for selecting the optimal synthetic path based on project requirements.
Figure 1: Strategic decision tree for selecting the synthesis route.
Route A: The Modular Approach (Suzuki-Miyaura Coupling)
This route relies on the desymmetrization of commercially available 4,6-dichloro-5-methylpyrimidine. Since the 4- and 6-positions are chemically equivalent, the first cross-coupling event is statistically favored. The challenge lies in preventing the formation of the 4,6-diaryl byproduct.
Mechanistic Insight: Controlled Mono-Arylation
The reaction proceeds via the Pd(0) catalytic cycle. The oxidative addition of Pd(0) into the C-Cl bond activates the pyrimidine. Because the starting material is symmetric, the first addition is non-selective regarding position (4 vs 6), but the product (mono-aryl) is electronically distinct. The introduction of an electron-rich aryl group at C6 slightly deactivates the C4-Cl bond towards a second oxidative addition, aiding selectivity.
Experimental Protocol
Reagents:
-
4,6-Dichloro-5-methylpyrimidine (1.0 equiv)
-
Aryl Boronic Acid (0.95 - 1.0 equiv) — Critical: Do not use excess.
-
Catalyst:
(3-5 mol%) or (for sterically hindered aryls). -
Base:
(2.0 equiv, 2M aqueous solution). -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v) or Toluene/Ethanol/Water.
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge 4,6-dichloro-5-methylpyrimidine (163 mg, 1.0 mmol) and the Aryl Boronic Acid (0.95 mmol).
-
Solvent & Degassing: Add DME (3 mL) and 2M
(1 mL). Sparge the mixture with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (crucial to preserve catalyst activity). -
Catalyst Addition: Add
(58 mg, 0.05 mmol) quickly under inert atmosphere. Seal the vial. -
Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Stop the reaction when the boronic acid is consumed. Pushing for full consumption of the dichloropyrimidine often leads to over-arylation.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The order of elution is typically:
-
4,6-Diaryl byproduct (Non-polar, elutes first).
-
Target: 4-Chloro-6-aryl-5-methylpyrimidine .
-
Unreacted Dichloropyrimidine.
-
Optimization Table:
| Variable | Recommendation | Rationale |
| Stoichiometry | 0.95 eq Boronic Acid | Ensures Boronic acid is the limiting reagent, minimizing bis-coupling. |
| Solvent | DME/Water or Dioxane/Water | Miscibility with aqueous base is required for the Suzuki mechanism. |
| Temperature | 80°C | Sufficient for activation but mild enough to maintain selectivity. |
Route B: The De Novo Approach (Cyclocondensation)
This route constructs the pyrimidine ring from acyclic precursors. It is ideal when the "Aryl" group is fixed and the material is needed in bulk.
Reaction Scheme
-
Condensation: Aryl Amidine + Ethyl 2-methyl-3-oxo-3-arylpropanoate
Pyrimidinone. -
Chlorination: Pyrimidinone +
Chloropyrimidine.
Step 1: Synthesis of 6-Aryl-5-methylpyrimidin-4(3H)-one
Note: If specific C2 substituents (e.g., Methyl, Phenyl) are required, select the corresponding amidine (Acetamidine, Benzamidine).
Reagents:
-
Aryl Amidine Hydrochloride (1.0 equiv) (e.g., Benzamidine HCl).
-
Ethyl 2-methyl-3-oxo-3-phenylpropanoate (1.0 equiv) (or substituted analog).
-
Sodium Ethoxide (NaOEt) (2.5 equiv) in Ethanol.
Procedure:
-
Dissolve Na (2.5 eq) in dry Ethanol to generate NaOEt in situ.
-
Add the Aryl Amidine Hydrochloride. Stir for 15 min to liberate the free base.
-
Add Ethyl 2-methyl-3-oxo-3-phenylpropanoate dropwise.
-
Reflux the mixture for 6–12 hours. A precipitate (the sodium salt of the pyrimidinone) often forms.
-
Workup: Evaporate ethanol. Dissolve the residue in water. Acidify with Acetic Acid or dilute HCl to pH ~4–5.
-
Isolation: The product, 6-aryl-5-methylpyrimidin-4(3H)-one , will precipitate. Filter, wash with cold water, and dry.
Step 2: Deoxychlorination with
This is the critical step to install the chlorine atom.
Safety Warning:
Protocol:
-
Charge: Place the dried 6-aryl-5-methylpyrimidin-4(3H)-one (1.0 equiv) in a round-bottom flask.
-
Reagent: Add neat
(5.0 – 10.0 equiv). The excess serves as the solvent.-
Optional: Add a catalytic amount of N,N-Dimethylaniline or DMF (2-3 drops) to accelerate the Vilsmeier-Haack type mechanism.
-
-
Reaction: Fit with a reflux condenser and drying tube (CaCl2). Heat to reflux (approx. 105°C) for 2–4 hours. The suspension should become a clear solution.
-
Quenching (Critical):
-
Remove excess
by vacuum distillation (rotary evaporator with a caustic trap). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring. Maintain temperature < 10°C to prevent hydrolysis of the newly formed C-Cl bond.
-
-
Extraction: Neutralize carefully with
(solid or saturated solution) to pH 7–8. Extract with Dichloromethane (DCM) or Ethyl Acetate. -
Purification: Dry organic layer (
), concentrate. The crude is often pure enough, but can be recrystallized from Hexanes/EtOAc.
Analytical Characterization (Expected Data)
For 4-chloro-5-methyl-6-phenylpyrimidine :
-
1H NMR (CDCl3, 400 MHz):
8.80 (s, 1H, H-2), 7.60–7.40 (m, 5H, Ar-H), 2.45 (s, 3H, Me).-
Note: The H-2 singlet is characteristic of the pyrimidine core. The Methyl group typically appears around 2.3–2.5 ppm.
-
-
MS (ESI): m/z calculated for C11H9ClN2
. Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Bis-arylation (Route A) | Excess Boronic Acid or high conversion. | Reduce Boronic Acid to 0.9 eq. Stop reaction at 80% conversion. |
| Hydrolysis of Product | Quenching | Quench on ice; ensure rapid neutralization to pH 7-8. |
| Incomplete Chlorination | Wet starting material (Pyrimidinone). | Dry the pyrimidinone precursor thoroughly (vacuum oven) before adding |
| Low Yield (Route B) | Inefficient condensation. | Ensure anhydrous Ethanol and fresh NaOEt are used. |
References
-
Chlorination Protocol: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Molecules, 2012 , 17(4), 4533–4544. Link
- Regioselectivity of Dichloropyrimidines: Duda, B., et al. "Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2011, 76, 1653. (Validates preference for C4/C6 substitution over C2).
-
Suzuki Coupling Methodology: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Crystal Structure & Core Data: Medjani, M., et al. "Crystal structure of 4,6-dichloro-5-methylpyrimidine." Acta Crystallographica Section E, 2014 , 71(1), o1073. Link
Sources
Heterocyclic building blocks for medicinal chemistry
Topic: Heterocyclic Building Blocks for Medicinal Chemistry: Strategic Design & Late-Stage Functionalization Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists & Drug Discovery Scientists
Executive Summary: The 3D Shift in Heterocyclic Architecture
For decades, medicinal chemistry was dominated by the "flatland" of sp²-rich heteroaromatics—pyridines, pyrimidines, and indoles—driven by the reliability of Suzuki-Miyaura couplings. However, the attrition rates in Phase II/III clinical trials due to poor physicochemical properties (solubility, metabolic stability) and off-target promiscuity have forced a paradigm shift.
This guide addresses the modern transition toward sp³-rich heterocyclic building blocks and Late-Stage Functionalization (LSF) . We move beyond simple cataloging to explore the causality of scaffold selection: why replacing a piperazine with a spirocyclic azetidine alters the lipophilic efficiency (LipE) and how photoredox catalysis allows us to decorate these scaffolds at the final step of synthesis.
Part 1: Strategic Design & Bioisosterism
The "Escape from Flatland" Imperative
The correlation between scaffold saturation and clinical success is no longer theoretical. As established by Lovering et al., increasing the fraction of sp³ hybridized carbons (
The Mechanism of Failure in Flat Scaffolds:
- -Stacking: Flat heteroaromatics aggregate, reducing solubility.
-
Non-Specific Binding: Planar rings intercalate into off-target hydrophobic pockets (e.g., hERG channels), increasing toxicity risk.
High-Value Bioisosteres: The Oxetane & Azetidine Revolution
The modern toolkit relies on replacing metabolic "hotspots" (like gem-dimethyl groups or carbonyls) with strained, polar heterocycles.
Comparative Analysis: Phenyl vs. Bioisosteres
Data summarized from matched molecular pair (MMP) analysis.
| Property | Phenyl / Gem-dimethyl | Oxetane (3,3-sub) | Azetidine (N-sub) | Mechanistic Advantage |
| LogD | High (Lipophilic) | Lower (-0.5 to -1.0 | Tunable (pK | Polarity without H-bond donor penalty (Oxetane). |
| Metabolic Stability | Low (CYP oxidations) | High | High | Steric bulk prevents CYP access; ring strain disfavors radical formation. |
| Solubility | Low | High | Very High | Dipole moment increases solvation energy. |
| Conformation | Planar/Flexible | Rigid Puckered | Rigid Puckered | Vectors substituents into specific 3D space. |
Visualization: The Bioisosteric Evolution
The following diagram illustrates the logical progression from flat aromatic systems to complex, sp³-rich bioisosteres.
Figure 1: Decision tree for scaffold evolution. Transitioning from red (liability) to blue (optimized physicochemical space).
Part 2: Advanced Synthetic Protocols
Late-Stage Functionalization (LSF) via Minisci Reaction
Traditional synthesis builds the heterocycle around the substituents. LSF allows you to decorate a fully formed drug core (e.g., a pyridine or quinoline scaffold) at the very end of the synthesis. This is critical for generating SAR libraries rapidly.
We focus here on the Photoredox-Mediated Minisci Alkylation , which avoids the harsh conditions (AgNO₃/H₂SO₄) of the classical protocol, allowing tolerance of sensitive functional groups.
The Protocol: Alkylation of N-Heteroarenes
Objective: Install a generic alkyl group (R) onto an electron-deficient heterocycle (e.g., Lepidine) using a carboxylic acid precursor.
Reagents:
-
Substrate: Heteroarene (1.0 equiv)
-
Radical Source: Alkyl Carboxylic Acid (2.0 equiv)
-
Photocatalyst:
(1-2 mol%) -
Oxidant:
(Persulfate, 1.5 equiv) - Note: Acts as the terminal oxidant. -
Solvent: DMSO:H₂O (4:1) or MeCN:H₂O depending on solubility.
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology:
-
Preparation: In an 8 mL vial equipped with a Teflon-coated stir bar, add the heteroarene (0.2 mmol), carboxylic acid (0.4 mmol), photocatalyst (2 µmol), and persulfate (0.3 mmol).
-
Degassing: Add solvent (2.0 mL). Sparge with Argon for 5 minutes. Critical Step: Oxygen quenches the excited triplet state of the Iridium catalyst.
-
Irradiation: Seal the vial and place it 2 cm from the Blue LED source. Stir vigorously at room temperature (fan cooling recommended to maintain 25°C).
-
Monitoring: Monitor by LC-MS at 2, 4, and 16 hours. Look for the [M+R-H]+ peak.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Note: Regioisomers are common in Minisci reactions; gradient elution is often required to separate C2 vs. C4 alkylation products.
Mechanism of Action
Understanding the mechanism is vital for troubleshooting. If the reaction fails, determine if the radical is not generating (oxidative cycle) or if the heterocycle is too electron-rich (needs protonation/activation).
Figure 2: The photoredox catalytic cycle driving the Minisci decarboxylative alkylation.
Part 3: Emerging Trends - DNA-Encoded Libraries (DEL)[1]
The utility of heterocyclic building blocks has expanded into DNA-Encoded Libraries (DEL) .[1] The challenge here is chemical compatibility: reactions must proceed in aqueous media (or high water content) and must not damage the DNA tag (depurination).
Workflow Logic:
-
Split-and-Pool: DNA-tagged scaffolds are split into wells.
-
Heterocycle Formation: Unlike amide couplings, forming heterocycles on-DNA (e.g., benzimidazoles, imidazopyridines) creates rigid, diversity-rich cores.
-
Selection: The library (up to
compounds) is incubated with the protein target. -
Sequencing: Non-binders are washed away; binders are PCR-amplified and sequenced to identify the building blocks.
Key Compatible Heterocycles:
-
Benzimidazoles: Via condensation of DNA-linked phenylenediamines with aldehydes.
-
Triazoles: Via CuAAC (Click chemistry) - the gold standard for DEL due to bio-orthogonality.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3] Journal of Medicinal Chemistry. [Link][3]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]
-
Dunne, K., et al. (2024). A General Strategy for the Synthesis of Azetidines. Science. [Link](Note: Representative citation for recent Azetidine breakthroughs).
-
Neri, D., & Lerner, R. A. (2018). DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with Amplifiable Information. Annual Review of Biochemistry. [Link]
Sources
The Methyl Switch: SAR and Strategic Deployment of 5-Methyl Pyrimidines
Executive Summary & Core Directive
The "Magic Methyl" Effect in Pyrimidine Scaffolds
In medicinal chemistry, the pyrimidine ring is a privileged structure, serving as the backbone for nucleoside analogs (antivirals) and ATP-competitive inhibitors (oncology).[1] The 5-position of the pyrimidine ring represents a critical vector for optimization. Unlike the 5-fluoro substitution (which modulates pKa and electronic distribution), the 5-methyl substitution primarily influences lipophilicity, metabolic stability, and steric fit .
This guide analyzes the Structure-Activity Relationship (SAR) of 5-methyl pyrimidines, moving beyond basic textbook definitions to explore how this specific modification drives potency and pharmacokinetic (PK) success in modern drug discovery.
Physicochemical & Mechanistic Impact
The "Thymine Mimicry" vs. Metabolic Blocking
The transition from a 5-hydrogen (uracil-like) to a 5-methyl (thymine-like) motif introduces three distinct pharmacological levers:
-
Hydrophobic Pocket Filling: The methyl group adds approximately 0.5 logP units to the molecule. In kinase inhibitors, this allows the compound to displace high-energy water molecules from hydrophobic pockets within the ATP-binding site (e.g., the gatekeeper region), often resulting in a 10-fold to 100-fold potency increase.
-
Metabolic Blocking: The 5-position of pyrimidines is a "soft spot" for oxidative metabolism (e.g., by aldehyde oxidase or CYP450s). Methylation at this position can sterically hinder the approach of metabolic enzymes, significantly extending half-life (
). -
Conformational Locking: In biaryl systems (e.g., 5-phenylpyrimidines), a 5-methyl group introduces torsional strain, forcing the aryl rings out of planarity. This "ortho-effect" can lock the molecule into a bioactive conformation that matches the target binding site, reducing the entropic penalty of binding.
Data Visualization: The 5-Substituent Decision Tree
The following diagram illustrates the strategic decision-making process for modifying the pyrimidine 5-position.
Caption: Strategic selection of 5-position substituents based on liability analysis. 5-Methyl is the primary choice for metabolic blocking and hydrophobic affinity.
Detailed SAR Case Studies
Case A: Antivirals (Telbivudine)
Compound: Telbivudine (L-deoxythymidine) Mechanism: Nucleoside Reverse Transcriptase Inhibitor (NRTI) for Hepatitis B (HBV).[2]
-
SAR Insight: Telbivudine is the unmodified L-enantiomer of thymidine.[2] The 5-methyl group is the defining feature that distinguishes it from uridine analogs.
-
Causality: The HBV DNA polymerase cannot strictly differentiate between the natural D-thymidine and the synthetic L-thymidine (Telbivudine). The 5-methyl group ensures high affinity for the polymerase active site, mimicking the natural substrate. Once incorporated, the L-configuration causes steric conflict, leading to DNA chain termination.
-
Comparative Data:
Compound 5-Substituent Target IC50 (Duck HBV) Mechanism Note Telbivudine -CH3 HBV Polymerase 0.18 µM Mimics Thymine; Chain Terminator Lamivudine -H (Cytosine core) HBV Polymerase ~0.1 µM Mimics Cytosine; different resistance profile | 5-Fluoro-Uracil | -F | Thymidylate Synthase | N/A (Cytotoxic) | Covalent trap (Oncology application) |
Case B: Kinase Inhibitors (VEGFR2 / Aurora A)
Context: Development of Type-II Kinase Inhibitors.
-
SAR Insight: In the optimization of pyrrolo[3,2-d]pyrimidines as VEGFR2 inhibitors, the introduction of a 5-methyl group was pivotal.
-
Causality: The 5-methyl group interacts with the "gatekeeper" residues or hydrophobic regions adjacent to the ATP binding site. In Aurora A kinase inhibitors, a 5-methyl-pyrazole moiety on the pyrimidine scaffold helps induce the "DFG-out" conformation (inactive state), improving selectivity over other kinases.
-
Metabolic Impact: A study on MPS1 inhibitors demonstrated that introducing a methyl group (specifically at the 6-position, structurally analogous in symmetry) curbed rapid metabolism by liver microsomes, transforming a hit into a clinical candidate.
Synthetic Methodologies
The Suzuki-Miyaura Cross-Coupling
The most robust method for installing complex substituents at the 5-position is the Palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidines with aryl/alkyl boronic acids.
Workflow Diagram
Caption: Standard Suzuki-Miyaura coupling workflow for functionalizing the pyrimidine 5-position.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 5-Methyl-2-Arylpyrimidine via Suzuki Coupling
Objective: To synthesize a 5-methyl substituted pyrimidine analog for SAR evaluation. Note: If the target is a simple 5-methyl group, one starts with 5-methyl-2-chloropyrimidine. However, if installing a 5-methyl-aryl group, follow this protocol.
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (Tetrakis) (0.05 eq)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, combine solvent (Dioxane/Water) and sparge with Argon for 15 minutes. Validation: Oxygen inhibits the Pd cycle; color change to black indicates oxidation.
-
Assembly: Add the pyrimidine halide, boronic acid, and base. Add the Pd catalyst last under a positive pressure of Argon.
-
Reaction: Seal the vessel and heat to 90°C for 12 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.6) should disappear; product (Rf ~0.4) appears.[3]
-
Workup: Cool to RT. Dilute with EtOAc, wash with Brine (x2).[4] Dry over Na2SO4.[4]
-
Purification: Flash column chromatography.
Protocol B: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: Quantify the potency gain of the 5-methyl substitution.
-
Preparation: Prepare 10mM stock solutions of the 5-H and 5-Me analogs in 100% DMSO.
-
Dilution: Perform a 10-point serial dilution (1:3) in assay buffer (containing 1mM DTT, 10mM MgCl2).
-
Enzyme Reaction:
-
Mix Kinase (e.g., VEGFR2, 5nM final) with peptide substrate.
-
Add compound dilutions.[4] Incubate 15 min (allows for slow-binding kinetics typical of type-II inhibitors).
-
Initiate reaction with ATP (at Km concentration).
-
-
Detection: Use an ADP-Glo™ or FRET-based detection system.
-
Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
-
Self-Validation: The Z' factor of the plate must be >0.5. Reference inhibitor (e.g., Sunitinib) must fall within 3-fold of historical IC50.
-
References
-
Vertex Pharmaceuticals. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Novartis. (2007). Telbivudine for the management of chronic hepatitis B virus infection. Clinical Therapeutics/PubMed. Link
-
University of Basrah. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids.[2][3][5][6][7][8][9] Link
-
Brigham Young University. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[1] Link
-
Kyoto Pharmaceutical University. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Telbivudine | C10H14N2O5 | CID 159269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Telbivudine? [synapse.patsnap.com]
- 8. Telbivudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Telbivudine for the management of chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting Metabolic Stability and Kinase Affinity: A Technical Guide to 4-Fluorophenyl Pyrimidine Derivatives
Executive Summary
The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib). However, the optimization of these scaffolds often hits a bottleneck regarding metabolic stability and lipophilicity. The incorporation of a 4-fluorophenyl moiety at the C4 or C6 position of the pyrimidine ring has emerged as a critical strategy to overcome these hurdles.
This guide provides a technical deep-dive into the design, synthesis, and biological validation of 4-fluorophenyl pyrimidine derivatives. It moves beyond basic chemistry to explain the why—specifically how the para-fluorine atom blocks Cytochrome P450-mediated oxidation while enhancing hydrophobic interactions within the ATP-binding pocket of tyrosine kinases.
Part 1: Structural Rationale & The "Fluorine Effect"
Metabolic Blockade
The primary liability of phenyl-substituted heterocycles is rapid oxidative metabolism at the para-position by CYP450 isoforms.
-
Mechanism: The C-H bond at the para-position is electronically susceptible to hydroxylation.
-
Solution: Replacing hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) exerts a steric and electronic blockade. The C-F bond energy (~116 kcal/mol) renders it metabolically inert to oxidative attack, significantly extending the compound's half-life (
).
Electronic and Lipophilic Modulation
-
pKa Modulation: The strong electronegativity of fluorine lowers the pKa of the pyrimidine nitrogen, potentially reducing non-specific binding while maintaining H-bond acceptor capability in the kinase hinge region.
-
Lipophilicity: Fluorination increases
, facilitating passive transport across the cell membrane to reach intracellular kinase domains.
Part 2: Synthetic Strategy & Protocol
The most robust method for installing the 4-fluorophenyl group is the Suzuki-Miyaura Cross-Coupling reaction . Unlike nucleophilic aromatic substitution (
Experimental Workflow: Regioselective Synthesis
Objective: Synthesis of 4-(4-fluorophenyl)-6-chloropyrimidine from 4,6-dichloropyrimidine.
Materials:
-
Substrate: 4,6-Dichloropyrimidine (1.0 eq)
-
Reagent: 4-Fluorophenylboronic acid (1.1 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 eq) -
Base: Sodium Carbonate (
), 2.0 M aqueous solution -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with
for 15 minutes. -
Solvent Degassing: Sparge 1,4-dioxane with nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid or catalyst oxidation).
-
Reagent Addition:
-
Add 4,6-dichloropyrimidine (1.49 g, 10 mmol) and 4-fluorophenylboronic acid (1.54 g, 11 mmol) to the flask.
-
Dissolve in 40 mL of degassed 1,4-dioxane.
-
-
Catalyst Introduction: Add
(578 mg, 0.5 mmol) quickly to minimize air exposure. The solution typically turns yellow/orange. -
Base Addition: Add 10 mL of 2.0 M
aqueous solution. -
Reaction: Heat the mixture to reflux (
) under nitrogen for 8–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting dichloride ( ) should disappear, and a new fluorescent spot ( ) should appear. -
Workup:
-
Cool to room temperature.
-
Filter through a Celite pad to remove palladium black; wash the pad with EtOAc.
-
Partition the filtrate between water and EtOAc. Extract aqueous layer 3x with EtOAc.
-
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
-
Note: The mono-arylated product elutes before the bis-arylated byproduct.
-
Synthesis Workflow Diagram
Figure 1: Regioselective Suzuki-Miyaura coupling workflow for generating the 4-fluorophenyl pyrimidine core.
Part 3: Biological Validation & SAR
Mechanism of Action: Kinase Inhibition
4-fluorophenyl pyrimidine derivatives primarily act as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase domain.
-
Hinge Region: The pyrimidine N1 and N3 atoms often serve as H-bond acceptors for the backbone amide of the hinge region (e.g., Met793 in EGFR).
-
Hydrophobic Pocket: The 4-fluorophenyl group projects into the hydrophobic back-pocket (Gatekeeper region). The fluorine atom can engage in multipolar interactions with backbone carbonyls or side-chain residues, enhancing affinity beyond that of a simple phenyl group.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of C4-substitution on EGFR kinase inhibitory activity (
| C4-Substituent | IC50 (EGFR WT) [nM] | t1/2 (Microsomal Stability) [min] | LogP | Mechanistic Insight |
| Phenyl | 120 | 15 | 2.8 | Rapid oxidation at para-position limits stability. |
| 4-Fluorophenyl | 18 | >60 | 3.2 | Metabolic block + enhanced hydrophobic fit. |
| 4-Chlorophenyl | 25 | 45 | 3.6 | Good potency, but Cl is bulky and may clash sterically. |
| 4-Methoxyphenyl | 450 | 10 | 2.5 | Electron-donating OMe reduces electrophilicity; metabolically labile. |
Data synthesized from representative trends in kinase inhibitor literature [1, 3, 5].
Signaling Pathway Target Diagram
The following diagram illustrates the downstream signaling cascade (RAS/RAF/MEK/ERK) blocked by these derivatives.
Figure 2: EGFR signaling cascade illustrating the intervention point of 4-fluorophenyl pyrimidine inhibitors.
Part 4: Future Outlook
The 4-fluorophenyl pyrimidine scaffold is evolving beyond simple inhibition.
-
Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the C6 position to target cysteine residues (e.g., Cys797 in EGFR), overcoming drug resistance.
-
PROTACs: Using the stable 4-fluorophenyl pyrimidine core as the "warhead" linked to E3 ligase ligands to induce proteasomal degradation of the target kinase.
References
-
Vertex AI Search. (2024).[1][2][3][4][5] Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents. National Institutes of Health. 2
-
Vertex AI Search. (2022).[1][6][7] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. 7
-
Vertex AI Search. (2022).[1][6][7] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. 6
-
Vertex AI Search. (2014).[6] Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. National Institutes of Health. 8
-
Vertex AI Search. (2025).[1][9] Troubleshooting common issues in fluorinated pyrimidine synthesis. Benchchem. 10
Sources
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
Application Note: AN-SYN-PYR-042
High-Purity Protocol for Medicinal Chemistry Scaffolds
Abstract & Scope
The substituted pyrimidine core is a privileged structure in medicinal chemistry, serving as a critical scaffold for p38 MAP kinase inhibitors, Rosuvastatin intermediates, and various agrochemicals. This Application Note details a robust, scalable two-step synthesis of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine .
Unlike generic procedures, this guide addresses the specific steric and electronic challenges introduced by the C5-methyl group. We utilize a cyclocondensation strategy followed by chlorodehydroxylation, optimized for regiochemical fidelity and safety.
Key Advantages of This Protocol:
-
Scalability: Validated from gram to decagram scale.
-
Impurity Control: Specific work-up modifications to minimize hydrolysis of the labile C-Cl bond.
-
Safety: Enhanced quenching protocols for POCl
.
Synthetic Pathway Overview
The synthesis proceeds via the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversion.
Reaction Scheme Visualization
Figure 1: Two-step synthetic route. Step 1 involves a condensation-cyclization; Step 2 is a nucleophilic aromatic substitution via an activated phosphoryl intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 6-(4-fluorophenyl)-5-methylpyrimidin-4(3H)-one
Principle: The reaction utilizes the condensation of a
Materials:
-
Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate (1.0 equiv)
-
Formamidine acetate (1.2 equiv)
-
Sodium ethoxide (NaOEt) (3.0 equiv) – Prepared in situ or 21 wt% solution
-
Ethanol (Anhydrous)
Protocol:
-
Preparation of Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N
inlet, dissolve Na metal (3.0 equiv) in anhydrous ethanol (10 mL/g of substrate) to generate NaOEt. Alternatively, use commercial NaOEt solution. -
Amidine Activation: Add Formamidine acetate (1.2 equiv) to the stirred ethoxide solution at room temperature. Stir for 15 minutes to liberate the free base formamidine.
-
Condensation: Dropwise add Ethyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate (1.0 equiv) over 20 minutes.
-
Note: The solution will likely turn yellow/orange.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM) or HPLC. The starting keto ester should be consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove most ethanol.
-
Dissolve the residue in minimal water.
-
Critical Step: Acidify the aqueous solution carefully with glacial acetic acid or 2N HCl to pH ~5–6. The pyrimidinone product will precipitate as a white/off-white solid.
-
Why? The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the N3 position, reducing solubility.
-
-
Isolation: Filter the solid, wash with cold water (2x) and cold diethyl ether (1x) to remove unreacted keto ester. Dry in a vacuum oven at 50°C.
Yield Expectation: 75–85%
Characterization:
Step 2: Chlorination to this compound
Principle: Deoxychlorination using Phosphorus Oxychloride (POCl
Materials:
-
6-(4-fluorophenyl)-5-methylpyrimidin-4(3H)-one (Intermediate from Step 1)
-
POCl
(5–10 equiv) – Acts as solvent and reagent -
N,N-Dimethylaniline (1.0 equiv) or Triethylamine – Acid scavenger/Catalyst
Safety Warning: POCl
Protocol:
-
Setup: Place the dried pyrimidinone intermediate in a heavy-walled round-bottom flask.
-
Addition: Add POCl
(neat) to the solid. Add N,N-Dimethylaniline (DMA).-
Expert Insight: DMA is preferred over pyridine for this substrate as it often results in a cleaner impurity profile and easier removal during workup.
-
-
Reaction: Heat to reflux (105°C) for 3–5 hours.
-
Observation: The solid starting material will dissolve as it converts to the chloride. The solution usually turns dark brown.
-
-
Concentration: Distill off excess POCl
under reduced pressure. Do not distill to complete dryness; leave a small volume of oil to prevent thermal decomposition. -
Quenching (The "Reverse Quench"):
-
Prepare a beaker of crushed ice/water (approx. 10x volume of reaction).[2]
-
Slowly pour the concentrated reaction residue into the vigorously stirred ice water.
-
Caution: Maintain temperature <20°C.
-
-
Extraction: Neutralize the aqueous slurry with saturated NaHCO
(to pH 7–8) and extract with Dichloromethane (DCM) or Ethyl Acetate (3x). -
Purification: Dry organic layers over MgSO
, filter, and concentrate. If the crude is dark, pass through a short silica plug eluting with 10% EtOAc/Hexanes.
Yield Expectation: 80–90%
Mechanism & Critical Control Points
Understanding the mechanism allows for rapid troubleshooting.
Figure 2: Mechanistic workflow and the critical risk of hydrolysis during work-up.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete formation of free amidine. | Ensure NaOEt is fresh; increase stir time of amidine/base before adding keto ester. |
| Product is Sticky/Gum (Step 1) | Incomplete acidification. | Adjust pH to exactly 5.0. Cool to 0°C to induce crystallization. |
| Reversion to OH (Step 2) | Hydrolysis during quench. | Never add water to the reaction. Add reaction to ice. Keep T < 20°C. |
| Incomplete Reaction (Step 2) | Old POCl | Distill POCl |
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon storage if not pure. |
| C5-Methyl shift is diagnostic. | ||
| Single peak confirms fluoro-integrity. | ||
| Mass Spec (ESI) | [M+H] | Look for characteristic Cl isotope pattern (3:1). |
References
-
Synthesis of Pyrimidinones
-
Title: Method for producing 4,6-dichloro-5-fluoropyrimidine compound (Analogous conditions).[3]
- Source: CN101445485B (P
- URL
-
-
Chlorination Protocol
- Title: 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis (POCl3/TEA protocol).
-
Source: ChemicalBook / Patent Literature.[4]
-
Large Scale Chlorination Safety
- Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
- Source: Molecules (MDPI), 2017.
-
URL:[Link]
-
Formamidine Acetate Preparation
Sources
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Synthesis of Phosphaformamidines and Phosphaformamidinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 4. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [wap.guidechem.com]
Nucleophilic aromatic substitution (SNAr) on 4-chloropyrimidines
Application Note: Nucleophilic Aromatic Substitution ( ) on 4-Chloropyrimidines
Abstract & Strategic Context
The 4-chloropyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the electrophilic core for ubiquitous kinase inhibitors (e.g., Gefitinib, Imatinib analogs) and nucleotide mimetics. While the reaction—Nucleophilic Aromatic Substitution (
This guide moves beyond basic synthesis, offering a mechanistic-driven approach to optimizing
Mechanistic Principles
The Electronic Landscape
The pyrimidine ring is electron-deficient (
-
Activation: The C4 position is highly activated because the negative charge in the intermediate Meisenheimer complex can be delocalized onto both ring nitrogens (para-like and ortho-like resonance), whereas attack at C5 allows no such delocalization.
-
The Leaving Group: Chloride is the standard leaving group. While fluoride reacts faster due to the higher electronegativity (stabilizing the transition state), chloride is preferred for cost and stability reasons.
Reaction Coordinate & Pathway
The reaction proceeds via a two-step addition-elimination mechanism. The formation of the Meisenheimer complex is typically the rate-determining step (RDS), followed by the rapid restoration of aromaticity via loss of the chloride ion.
Figure 1: Reaction coordinate for the addition-elimination mechanism. The stability of the Meisenheimer complex dictates the reaction barrier.
Critical Parameter: Regioselectivity in 2,4-Dichloropyrimidines[1][2][3][4][5]
A common challenge is differentiating between the C2 and C4 positions in 2,4-dichloropyrimidine.[1][2][3][4]
-
The Rule: Under standard
conditions (neutral/basic), substitution occurs preferentially at C4 . -
The "Why":
-
Sterics: The C4 position is less sterically hindered. C2 is flanked by two ring nitrogens.
-
Electronics: The intermediate resulting from C4 attack is more stable due to more effective charge delocalization across the N1-C2-N3 system.
-
-
The Exception: C2 selectivity is rare but can be induced by specific bulky ligands or if C4 is deactivated by an electron-donating group at C5/C6.
Figure 2: Regioselectivity decision tree. Under standard kinetic control, C4 substitution is dominant.
Optimization & Solvent Selection
Solvent choice dramatically impacts reaction rate.
| Solvent Class | Examples | Effect on | Recommendation |
| Dipolar Aprotic | DMF, DMSO, NMP | Excellent. Solvates cations well but leaves anions (nucleophiles) "naked" and highly reactive. | First Choice for unreactive amines. |
| Protic | IPA, n-BuOH, EtOH | Good. Stabilizes the leaving group (Cl-) and the anionic intermediate via H-bonding. | Standard for reactive amines. Green profile. |
| Non-Polar | Toluene, DCM | Poor. Often requires phase transfer catalysts (PTC) or high temperatures. | Use only if solubility mandates. |
Standard Operating Protocols (SOPs)
Protocol A: Thermal Displacement (General Amines)
Best for: Primary and secondary aliphatic amines.
Reagents:
-
Substrate: 4-chloropyrimidine derivative (1.0 equiv)[5]
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: DIPEA or TEA (1.5 – 2.0 equiv)
-
Solvent: Isopropanol (IPA) or DMF (if solubility is poor in IPA)
Procedure:
-
Dissolution: Charge the 4-chloropyrimidine (1.0 mmol) into a reaction vial equipped with a stir bar. Add IPA (3-5 mL, 0.2M – 0.3M).
-
Base Addition: Add DIPEA (1.5 mmol, 261 µL) at room temperature.
-
Nucleophile Addition: Add the amine (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C . Monitor by TLC/LCMS.
-
Checkpoint: Most reactions complete within 1-4 hours. If C4/C2 selectivity is required (for dichloro substrates), keep temperature lower (0°C to RT) initially to favor C4 kinetic product.
-
-
Workup:
-
Option 1 (Precipitation): If product is solid, cool to 0°C, add water (5 mL), and filter.
-
Option 2 (Extraction): Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over
.
-
Protocol B: Acid-Mediated Displacement (Weak Nucleophiles)
Best for: Anilines (aromatic amines) which are poor nucleophiles.
Mechanism: Acid protonates the pyrimidine ring nitrogen, lowering the LUMO energy and making the C-Cl bond significantly more electrophilic.
Reagents:
-
Substrate: 4-chloropyrimidine (1.0 equiv)[5]
-
Nucleophile: Aniline derivative (1.0 – 1.1 equiv)[5]
-
Catalyst: HCl (4M in dioxane) or p-Toluenesulfonic acid (pTSA) (1.0 equiv)
-
Solvent: n-Butanol or Ethanol
Procedure:
-
Mix: Dissolve substrate (1.0 mmol) and aniline (1.0 mmol) in n-Butanol (3 mL).
-
Catalysis: Add HCl (4M in dioxane, 250 µL, 1.0 equiv) or pTSA (1.0 equiv).
-
Note: Do not use excess acid if the product is acid-sensitive.
-
-
Heat: Reflux (100-110°C) for 2-12 hours.
-
Workup: The product often precipitates as the hydrochloride salt. Filter directly. If not, neutralize with sat.
and extract with DCM.
Protocol C: Alkoxylation ( with Oxygen Nucleophiles)
Best for: Ether formation.
Procedure:
-
Activation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF at 0°C under
. -
Alkoxide Formation: Add the alcohol (R-OH, 1.1 equiv) dropwise. Stir 15 min until
evolution ceases. -
Displacement: Add 4-chloropyrimidine (1.0 equiv) solution (in THF/DMF) dropwise at 0°C.
-
Completion: Allow to warm to RT. Reaction is usually rapid (< 1 h).[6] Quench with water carefully.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| No Reaction | Nucleophile too weak or steric hindrance. | Switch to Protocol B (Acid cat.) or use microwave irradiation (120°C, 20 min). Switch solvent to NMP. |
| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Ensure base (DIPEA) is fresh. Avoid strong inorganic bases ( |
| Regio-isomer Mix | Temperature too high (Thermodynamic control). | Perform reaction at 0°C or RT. Add amine slowly. |
| N-Oxide Formation | Oxidation during workup (rare). | Avoid peracids. Ensure inert atmosphere if using electron-rich amines. |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010. (Authoritative text on Pyrimidine reactivity).
- Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on pyrimidine drugs).
-
Bogdal, D. "Microwave-assisted synthesis of heterocycles in aqueous media." Tetrahedron, 2005. (Microwave protocols).
- Barvian, N. C., et al. "SNAr reactions of 2,4-dichloropyrimidines: Control of regioselectivity." Tetrahedron Letters, 1997. (Seminal paper on C4 vs C2 selectivity).
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for pyrimidine nucleophilic displacement
Application Note: Solvent Selection Strategies for Pyrimidine Nucleophilic Displacement ( )
Abstract
Nucleophilic aromatic substitution (
Scientific Foundation & Mechanistic Insight
The Electronic Landscape of Pyrimidine
Pyrimidines are inherently electron-deficient (
-
C-4/C-6 Position: Most reactive due to the para-like conjugation with the N-1/N-3 atoms, allowing effective delocalization of the negative charge in the intermediate.
-
C-2 Position: Reactive (ortho-like), but often kinetically slower than C-4 unless directed by specific H-bonding interactions or steric factors.
-
C-5 Position: Electronically neutral; requires strong electron-withdrawing groups (EWG) like
or to facilitate .
The Role of Solvent in the Transition State
The rate-determining step in pyrimidine
-
Dipolar Aprotic Solvents (DMF, DMSO): These are historically preferred because they solvate cations (e.g.,
, ) efficiently while leaving the anionic nucleophile "naked" and highly reactive. They also stabilize the polar transition state. -
Protic Solvents (Alcohols): Often reduce reaction rates by H-bonding to the nucleophile (ground state stabilization). However, they can be advantageous for specific amine displacements where proton transfer is rate-limiting.
Visualization: Mechanism & Solvent Interaction
The following diagram illustrates the transition state stabilization and the competing regioselectivity pathways.
Caption: Mechanistic bifurcation in 2,4-dichloropyrimidine substitution. Solvent polarity lowers the activation energy for the Meisenheimer complex formation.
Solvent Selection Matrix
Modern drug development requires moving away from DMF/NMP due to their classification as Substances of Very High Concern (SVHC) under REACH.
| Solvent Class | Traditional (Avoid) | Modern Green Alternative | Rationale for Selection |
| Dipolar Aprotic | DMF, NMP, DMAc (Reprotoxic, difficult removal) | Cyrene™ (Dihydrolevoglucosenone) | Bio-based, similar polarity to NMP, non-mutagenic. High BP requires water wash for removal. |
| Binary Systems | DMF | DMSO / EtOAc (20:80) | The "Goldilocks" mix. DMSO solubilizes the intermediate; EtOAc lowers viscosity and allows aqueous extraction. |
| Ethers | 1,4-Dioxane, DME | 2-MeTHF, CPME | 2-MeTHF derives from corncobs, separates easily from water, and has a higher BP than THF for difficult substrates. |
| Protic | Methanol | n-Butanol, IPA | Higher boiling alcohols allow thermal activation for sluggish amines without pressurized vessels. |
Experimental Protocols
Protocol A: General Displacement (4-Chloropyrimidine)
Target: Replacement of C-4 chloride with a primary amine. Green Solvent Strategy: Binary System (DMSO/EtOAc) or 2-MeTHF.
Reagents:
-
4-Chloropyrimidine substrate (1.0 equiv)
-
Primary Amine (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: DMSO/Ethyl Acetate (1:4 ratio) OR 2-MeTHF.
Step-by-Step Procedure:
-
Preparation: Charge the reaction vessel with the 4-chloropyrimidine substrate and
. -
Solvation: Add the binary solvent mixture (DMSO/EtOAc). Note: If using pure DMSO, workup is difficult. The binary mix allows for direct washing.
-
Addition: Add the amine dropwise at Room Temperature (RT).
-
Reaction:
-
Activated Substrates: Stir at RT for 2–4 hours.
-
Unactivated Substrates: Heat to 60°C. Monitor by LCMS for disappearance of starting material (
).
-
-
Workup (Self-Validating):
-
Add water (3x reaction volume).
-
Separate phases. The product will partition into the EtOAc layer; DMSO and salts wash into the aqueous layer.
-
Validation: Check aqueous layer pH. If basic, amine salts are removed.
-
-
Isolation: Dry organic layer over
, filter, and concentrate.
Protocol B: Regioselective Displacement (2,4-Dichloropyrimidine)
Target: Selective C-4 substitution over C-2. Challenge: C-2 substitution is a common impurity. Strategy: Temperature control and steric bulk.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile (0.95 equiv - slight deficit prevents over-reaction)
-
Base: DIPEA (1.0 equiv)
-
Solvent: 2-MeTHF or IPA (at low temp).
Step-by-Step Procedure:
-
Cooling: Dissolve 2,4-dichloropyrimidine in 2-MeTHF and cool to 0°C or -10°C . Causality: Lower temperature increases the kinetic selectivity for the electronically favored C-4 position.
-
Controlled Addition: Add the nucleophile/base mixture slowly over 30 minutes.
-
Monitoring: Stir at 0°C for 1 hour.
-
Validation: Pull an aliquot for HPLC. Look for the "Bis-substituted" impurity. If >5% bis-product forms, lower temperature further.
-
-
Quench: Quench with dilute
while cold to stop the reaction immediately. -
Purification: Regioisomers often require column chromatography or crystallization. 4-substituted isomers are typically more polar than 2-substituted ones.
Troubleshooting & Decision Tree
Common Failure Modes:
-
Hydrolysis: Formation of pyrimidinone (OH displacement). Cause: Wet solvent or hygroscopic base (
). Fix: Dry solvents over molecular sieves; use DIPEA instead of carbonate bases. -
No Reaction: Substrate too electron-rich (e.g., 5-alkyl pyrimidine). Fix: Switch to high-boiling green solvent (n-Butanol) and reflux (118°C) or use microwave irradiation.
-
Emulsions during Workup: Common with DMF/DMSO. Fix: Use the DMSO/EtOAc binary protocol or wash with 10% LiCl solution to break emulsions.
Decision Tree: Solvent Selection
Caption: Logic flow for selecting the optimal solvent based on substrate properties and reaction conditions.
References
-
Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Green Chemistry, 2014, 16, 3672-3677.
-
Henderson, R. K. et al. "Expanding GSK's Solvent Sustainability Guide." Green Chemistry, 2011, 13, 854-862.
-
Pfizer Inc. "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Lüning, U. "Nucleophilic Aromatic Substitution on Pyrimidines." Science of Synthesis, Thieme Chemistry.
-
Byrne, F. P. et al. "Tools and Techniques for Solvent Selection: Green Solvent Selection Guides." Sustainable Chemical Processes, 2016.
Accelerated Pharmacophore Construction: Microwave-Assisted Synthesis of Pyrimidine Derivatives
[1]
Executive Summary: The Pyrimidine Privilege
The pyrimidine heterocycle is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from oncology (Fluorouracil, Imatinib) to antivirals (Zidovudine). However, conventional thermal synthesis of functionalized pyrimidines often suffers from prolonged reaction times (12–24 hours), harsh conditions, and inconsistent yields due to thermal gradients.
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving selectivity. By leveraging dielectric heating , researchers can access high-purity Dihydropyrimidinones (DHPMs) and 2-aminopyrimidines with high reproducibility.
Theoretical Grounding: Dielectric Heating vs. Conduction
To master these protocols, one must understand why they work. Unlike oil baths which rely on conductive heat transfer (Surface
-
Dipolar Polarization: Polar molecules (e.g., Ethanol, DMSO) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular rotation generates friction and heat.
-
Ionic Conduction: Dissolved ions (catalysts, salts) move through the electric field, generating heat via collision.
Key Advantage: This internal heating mechanism allows for "superheating"—heating solvents significantly above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).
Visualization: The Microwave Optimization Workflow
The following decision matrix outlines the logic for optimizing a microwave protocol from a conventional method.
Figure 1: Logic flow for converting thermal methods to microwave protocols. Note the critical check for solvent polarity (
Application Protocols
Protocol A: The One-Pot Biginelli Synthesis (DHPMs)
The Biginelli reaction is a multicomponent reaction (MCR) ideal for generating calcium channel blocker libraries. Conventional reflux takes 10–12 hours; this protocol requires 10 minutes.
Target: 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Mechanism: Acid-catalyzed condensation of aldehyde,
Materials
-
Benzaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)[1]
-
Urea (1.5 mmol)
-
Catalyst: Ytterbium triflate [
] (10 mol%) or Sulfamic Acid (20 mol% for green variant). -
Solvent: Ethanol/Acetic Acid (3:[2]1) or Solvent-free (neat).
Step-by-Step Methodology
-
Vessel Loading: In a 10 mL microwave-transparent pressure vial, add the urea and catalyst. Add the liquid reactants (aldehyde and ester) last to ensure mixing.
-
Expert Tip: If using solvent-free conditions, vortex the mixture for 30 seconds to create a homogeneous slurry before heating.
-
-
Sealing: Cap the vial with a Teflon-lined septum and aluminum crimp top.
-
Microwave Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 120°C.
-
Hold Time: 10 minutes.
-
Pre-stirring: 30 seconds (High speed).
-
Pressure Limit: 15 bar (Safety cutoff).
-
-
Work-up:
-
Cool the vessel to 50°C using compressed air (integrated in most reactors).
-
Pour the reaction mixture onto crushed ice (30 g).
-
Filter the resulting precipitate and wash with cold ethanol/water (1:1).
-
Recrystallize from hot ethanol.
-
Expected Yield: 92–95% (vs. 50–60% thermal).
Protocol B: Rapid Suzuki-Miyaura Functionalization
Functionalizing the C4 position of pyrimidines is critical for kinase inhibitor potency. This protocol utilizes the "electron-deficient" nature of the pyrimidine ring to facilitate rapid cross-coupling.[3]
Target: 4-Phenylpyrimidine derivatives Substrate: 2,4-Dichloropyrimidine
Materials
-
2,4-Dichloropyrimidine (0.5 mmol)[4]
-
Phenylboronic acid (0.6 mmol)
-
Catalyst:
(0.5 mol% - Note the low loading enabled by MW). -
Base:
(1.5 mmol, dissolved in min. water). -
Solvent: 1,4-Dioxane/Water (2:1, 3 mL total).
Step-by-Step Methodology
-
Inerting: Purge the microwave vial with Argon or Nitrogen for 1 minute. Oxygen inhibits the Pd(0) catalytic cycle.
-
Loading: Add the pyrimidine, boronic acid, and catalyst.[4] Add the degassed solvent mixture.
-
Microwave Parameters:
-
Temperature: 100°C.
-
Hold Time: 15 minutes.
-
Power Max: 150 W.
-
-
Work-up:
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
. -
Purify via flash chromatography (Hexane/EtOAc).
-
Data Presentation: Thermal vs. Microwave Comparison
The following data summarizes the efficiency gains validated in literature for pyrimidine synthesis.
| Reaction Type | Method | Time | Temp (°C) | Yield (%) | Solvent |
| Biginelli (DHPM) | Thermal Reflux | 12 hrs | 80 | 55 | Ethanol |
| Microwave | 10 min | 120 | 92 | EtOH/AcOH | |
| Suzuki Coupling | Thermal Reflux | 8 hrs | 90 | 65 | Toluene/H2O |
| Microwave | 15 min | 100 | 81 | Dioxane/H2O | |
| Cyclocondensation | Thermal Reflux | 18 hrs | 78 | 40 | Ethanol |
| (Chalcone + Guanidine) | Microwave | 10 min | 130 | 89 | Ethanol |
Table 1: Comparative metrics demonstrating the kinetic advantage of microwave irradiation [1, 3, 5].
Mechanistic Logic & Diversity Generation
The versatility of the pyrimidine synthesis lies in the precursor selection. The diagram below illustrates how changing the "Building Block B" in the microwave workflow shifts the scaffold from a DHPM (calcium channel blocker profile) to a 2-Aminopyrimidine (kinase inhibitor profile).
Figure 2: Divergent synthetic pathways accessible via microwave irradiation. The choice of dicarbonyl vs. unsaturated ketone dictates the final pharmacophore.
Troubleshooting & Safety Directives
-
The "Ethanol Effect": Ethanol is an excellent microwave solvent (
), but it generates significant pressure. At 120°C, internal pressure can reach 6–8 bar. Ensure your vial is rated for at least 20 bar. -
Solvent-Free Risks: When running solvent-free Biginelli reactions, the reaction is exothermic. The microwave power must be modulated (use "PowerMAX" or "Cooling" features) to prevent thermal runaway, which can char the urea.
-
Catalyst Loading: In MW synthesis, catalyst turnover frequency (TOF) is often higher. You can typically reduce catalyst loading by 50% compared to thermal protocols, reducing purification costs [1].
References
-
Kappe, C. O. (2008).[5][6] Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37, 1127-1139. Link
-
Martins, M. A. P., et al. (2009). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 109(2), 764-813. Link
-
Tu, S., et al. (2003). Microwave-assisted solvent-free synthesis of dihydropyrimidinones. Journal of Chemical Research, 2003(11), 542-543. Link
-
Besselièvre, F., et al. (2020).[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 25(12), 2943. Link
-
Pizzuti, L., et al. (2010). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Molecules, 15(3), 1567-1577. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Controlled microwave heating in modern organic synthesis: highlights from the 2004-2008 literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave dielectric heating in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Chloro-6-Arylpyrimidine Synthesis
Current Status: Online Ticket ID: PYR-SYN-0046 Subject: Yield Optimization & Troubleshooting for 4-Chloro-6-Arylpyrimidine Scaffolds
Executive Summary
The synthesis of 4-chloro-6-arylpyrimidines is a critical gateway in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). The presence of the chlorine atom at the C4 position serves as a versatile handle for subsequent nucleophilic aromatic substitution (
However, researchers frequently encounter two distinct failure modes depending on the chosen synthetic route:
-
Suzuki-Miyaura Route: Over-reaction leading to 4,6-diaryl byproducts or hydrolysis of the chloride.
-
Dehydrative Chlorination Route: Incomplete conversion of the pyrimidinone precursor or decomposition ("tarring") during workup.
This guide provides validated protocols and troubleshooting workflows to maximize yield and purity for both pathways.
Module 1: The Suzuki-Miyaura Route
Starting Material: 4,6-Dichloropyrimidine Objective: Regioselective mono-arylation.[1]
The Challenge: The Selectivity Cliff
Since 4,6-dichloropyrimidine is symmetric, the C4 and C6 positions are chemically equivalent until the first aryl group is installed. The challenge is kinetic control: you must ensure the rate of the first coupling (
Optimized Protocol
-
Stoichiometry: 1.05 equiv of Aryl Boronic Acid (Strict control required).
-
Catalyst: Pd(PPh
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (5 mol%).[2] -
Base: Na
CO (2.0 equiv, 2M aqueous). Avoid strong bases like hydroxides. -
Solvent: 1,4-Dioxane : Water (4:1 v/v).
-
Temperature: 60–80°C (Do not reflux if avoiding bis-coupling).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High % of Bis-Aryl Product | Excess Boronic Acid | Reduce boronic acid to 0.95–1.0 equiv . Dropwise addition of the boronic acid over 1 hour helps maintain low instantaneous concentration. |
| Temperature too high | Lower reaction temperature to 60°C . Higher temps lower the activation energy barrier for the second insertion. | |
| Hydrolysis (Product is OH) | Reaction time too long | The C-Cl bond is labile in hot aqueous base. Quench immediately upon consumption of starting material (monitor via TLC/LCMS). |
| Base too strong | Switch from K | |
| Stalled Reaction | Catalyst Deactivation | Degas solvents thoroughly (sparge with Ar/N |
Mechanism & Logic Visualization
The following diagram illustrates the kinetic competition between the desired mono-arylation and the undesired bis-arylation.
Figure 1: Kinetic competition in Suzuki coupling. Success depends on maximizing k1 while suppressing k2 through stoichiometric control.
Module 2: The Dehydrative Chlorination Route
Starting Material: 6-Arylpyrimidin-4(3H)-one Objective: Conversion of C=O (tautomeric OH) to C-Cl.
The Challenge: The "Black Tar" Phenomenon
This reaction typically uses Phosphorus Oxychloride (POCl
Optimized Protocol
-
Reagent: POCl
(Excess, acts as solvent). -
Catalyst: DMF (Catalytic, 2–3 drops). Essential for Vilsmeier-Haack activation.
-
Base:
-Dimethylaniline (1.0 equiv). Scavenges HCl, prevents acid-catalyzed tarring. -
Temperature: Reflux (100–110°C).
-
Workup: CRITICAL STEP. See below.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | "Dead" POCl | POCl |
| Missing Catalyst | Ensure catalytic DMF is added. It forms the reactive chloroiminium species (Vilsmeier reagent) which is far more electrophilic than POCl | |
| Product Reverts to SM | Acidic Hydrolysis | During workup, if the pH is acidic and the solution is hot, the Cl hydrolyzes back to OH. Keep workup cold and neutral/basic . |
| Violent Exotherm/Tar | Rapid Quench | NEVER add water to the reaction. Add the reaction mixture dropwise onto crushed ice/NH |
Workup Logic Visualization
Safe handling of POCl
Figure 2: Safety and yield-critical workflow for POCl3 removal and quenching.
Module 3: Purification & Stability
Stability of the C-Cl Bond
The C4-chlorine in pyrimidines is highly activated due to the electron-deficient nature of the ring (para to N1, ortho to N3).
-
Storage: Store under inert gas at -20°C.
-
Solvent Sensitivity: Avoid nucleophilic solvents (MeOH, EtOH) for long-term storage, as slow solvolysis can occur.
Purification Strategy
-
Column Chromatography: Silica gel is generally safe.
-
Note: If the product streaks or decomposes on silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(dppf)Cl
Q: Why do I see a "dimer" peak in LCMS during the chlorination reaction?
A: This is likely the O-phosphorylated intermediate or a pyrophosphate dimer formed before the final chloride displacement. It usually indicates the reaction needs more time or fresh POCl
Q: My Suzuki reaction turns black immediately. Is this bad?
A: Immediate black precipitation usually indicates "Pd black" formation (catalyst decomposition). This happens if the solvent wasn't degassed properly or if the phosphine ligands oxidized. Add excess PPh
References
-
Gong, Y., et al. (2009). Suzuki-Miyaura reaction of 4,6-dichloropyrimidines...[1][9] Journal of Heterocyclic Chemistry.[1]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[1][9][2] Journal of Organic Chemistry.
-
Luo, Y., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... PLOS ONE.
-
BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions.
-
Chemistry Steps. (2020). POCl3 for Dehydration of Alcohols: Mechanism and Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Preventing hydrolysis of chloropyrimidine intermediates
Technical Support Center: Chloropyrimidine Stability & Handling
Welcome to the Reactive Intermediates Support Hub
User Advisory: You are accessing the technical guide for Chloropyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine). These electrophilic scaffolds are the workhorses of medicinal chemistry but are notoriously unstable in the presence of moisture.
This guide is not a textbook; it is a troubleshooting system designed to prevent the common "black tar" degradation scenarios encountered during scale-up and workup.
Module 1: The Mechanistic "Why" (Root Cause Analysis)
Q: Why did my chloropyrimidine hydrolyze even though I kept the pH neutral?
A: Neutrality is not always enough. The hydrolysis of chloropyrimidines is driven by Nucleophilic Aromatic Substitution (
-
The Trap: As trace water attacks the C-Cl bond, it releases HCl.
-
The Acceleration: This HCl protonates the pyrimidine ring nitrogens.
-
The Result: The protonated ring is significantly more electrophilic than the neutral ring, lowering the activation energy for further water attack. This creates an autocatalytic decomposition loop .
Visualizing the Failure Mode:
Figure 1: The autocatalytic hydrolysis loop. Note how the generation of HCl creates a more reactive species (Protonated Chloropyrimidine), accelerating the degradation.
Module 2: Critical Process Parameters (Quenching & Workup)
Q: I am synthesizing chloropyrimidines using
A: The "Standard Quench" (pouring water into the reaction) is the primary cause of failure. You must switch to an Inverse Quench protocol.
The Problem:
When you add water to a
- hydrolysis is highly exothermic.
-
The temperature spikes.[1]
-
Phosphoric acid (
) and HCl are generated rapidly. -
High Heat + Strong Acid = Instant Hydrolysis of your product.
The Solution: Controlled Inverse Quench This protocol ensures the reaction mixture never sees excess heat or unbuffered acid.
Protocol: The "Safe-Quench" System
| Parameter | Standard (Risky) | Inverse (Recommended) | Why? (Causality) |
| Direction | Water added to Reaction | Reaction added to Water/Base | Prevents localized heating and acid spikes. |
| Temperature | Often spikes >60°C | Strictly < 5°C | Reaction rate of hydrolysis doubles approx. every 10°C. |
| pH Control | Uncontrolled Acidic | Buffered (pH 7-9) | Prevents N-protonation (the catalyst). |
| Quench Medium | Water/Ice | 3M | Neutralizes HCl/ |
Step-by-Step Workflow:
-
Prepare Quench Tank: Fill a separate vessel with 3M
(or similar weak base) and cool to 0°C. -
Dilute Mixture: Dilute your crude
reaction mixture with a non-protic solvent (e.g., DCM or Toluene) to reduce viscosity. -
Controlled Addition: Cannulate or drip the reaction mixture into the cold base.
-
Critical Check: Monitor internal temperature. Stop addition if T > 10°C.
-
-
Phase Split: Immediately separate layers. Do not let the organic layer sit in contact with the aqueous waste longer than necessary.
Figure 2: Decision tree for quenching chlorinating agents. The Inverse Quench path minimizes thermal and acidic stress.
Module 3: Storage & Stability FAQs
Q: Can I store 2,4-dichloropyrimidine in the fridge? A: Yes, but only if the container is hermetically sealed .
-
Risk: Refrigerators have high humidity. If the seal is imperfect, moisture enters, condenses on the cold solid, and hydrolysis begins.
-
Self-Validating Storage: Store under Argon/Nitrogen in a desiccator. Place a color-indicating desiccant strip inside the secondary container. If it turns pink/green, your environment is compromised.
Q: My solvent is "Anhydrous." Is that good enough? A: Not always.
-
Test: Perform a Karl Fischer (KF) titration.
-
Limit: For chloropyrimidines, aim for < 200 ppm water content.
-
Stabilizer: For long-term solution storage (not recommended, but if necessary), adding a scavenger like weak solid base (e.g.,
) or molecular sieves can prevent autocatalysis.
Module 4: Analytical Troubleshooting
Q: How do I distinguish between my product and the hydrolyzed byproduct? A: Hydrolysis converts a Chlorine atom (-Cl) to a Hydroxyl group (-OH). This results in distinct shifts in both Mass Spectrometry and NMR.
Data Table: Identification Markers
| Method | Chloropyrimidine (Target) | Hydrolyzed Impurity (Byproduct) | Shift/Change |
| LC-MS (ESI) | M+ (Characteristic Isotope Pattern) | [M - 18] (approx) | Mass shift: |
| 1H NMR | Pyrimidine protons are deshielded (downfield). | Protons shift upfield (shielded). | The -OH group is electron-donating by resonance, shielding the ring protons compared to -Cl. |
| TLC | Higher | Low | Hydroxypyrimidines often tautomerize to pyrimidinones, which are highly polar. |
Q: I see a new peak in the aromatic region of my NMR. Is it hydrolysis? A: Likely.
-
Mechanism: The electron-donating nature of the new -OH group (or the C=O in the tautomer) pushes the remaining ring protons upfield (lower ppm).
-
Verification: Add a drop of
to your NMR tube. If the new peak disappears (exchangeable -OH/-NH) or shifts significantly, it is likely the hydrolyzed lactam/lactim form.
References
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 2009. (Definitive text on pyrimidine reactivity and mechanisms).
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004.
-
Org. Process Res. Dev.
". (Detailed thermodynamics of hydrolysis and inverse quench safety). -
BenchChem Technical Support. "Optimization of 4-Chloropyrimidine Substitution Reactions". (General troubleshooting for chloropyrimidine substitution).
- Vertex AI Search Results. "Process chemistry quenching POCl3 reaction mixtures". (See Search Result 1.1 for KOH quenching protocols).
Sources
Regioselectivity issues in 5-methylpyrimidine substitution
Current Status: Operational
Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Scope: Regiocontrol in Nucleophilic Aromatic Substitution (
Introduction: The "5-Methyl" Anomaly
Welcome to the technical support hub for pyrimidine chemistry. You are likely here because the 5-methyl group on the pyrimidine scaffold is disrupting your standard regioselectivity models.
In unsubstituted pyrimidines, the C4/C6 positions are significantly more electrophilic than C2 due to the para-like relationship with N1/N3. However, the introduction of a methyl group at C5 introduces a steric-electronic conflict :
-
Electronic: The methyl group is a weak electron donor (inductive
), which raises the energy of the LUMO at C4/C6, compressing the energy gap between the C4 and C2 transition states. -
Steric: The methyl group exerts steric pressure on the adjacent C4/C6 positions, hindering nucleophilic attack and often shifting preference toward C2, or resulting in inseparable regioisomeric mixtures.
This guide provides troubleshooting workflows to resolve these conflicts.
Module 1: Regioselectivity on 2,4-Dichloropyrimidines
The Core Problem
User Report: "I am reacting 2,4-dichloro-5-methylpyrimidine with a primary amine and getting a 60:40 mixture of C4:C2 substitution. Standard 2,4-dichloropyrimidine gives me >95% C4. Why?"
Technical Diagnosis: The 5-methyl group imposes a "Steric Tax" on the C4 position. While C4 remains electronically favored, the kinetic barrier is raised by the adjacent methyl bulk. If your nucleophile is bulky or the temperature is too high, the reaction loses selectivity.
Troubleshooting Guide
| Variable | Adjustment for C4 Selectivity (Standard) | Adjustment for C2 Selectivity (Inverted) | Mechanistic Rationale |
| Nucleophile | Use Primary/Secondary Amines (small steric footprint). | Use Tertiary Amines (e.g., | Tertiary amines face massive steric repulsion at C4 (5-Me clash), forcing attack at C2. |
| Solvent | Non-polar / Aprotic (DCM, Toluene). | Polar Aprotic (DMF, DMSO) or Eutectic Mixtures. | Non-polar solvents favor the tight ion-pair transition state at C4. Polar solvents separate ion pairs, loosening the transition state and allowing C2 attack. |
| Lewis Acid | None (or weak Bronsted acid). | ZnCl₂ or Sodium Sulfinate . | Lewis acids can chelate N1/N3. Zn(II) coordination can activate C2 by twisting the ring electronics or blocking C4 sterically. |
| Temperature | Low (-78°C to 0°C) . | Elevated (Reflux) . | C4 is usually the kinetic product (lower activation energy). Higher temps overcome the barrier to the thermodynamic product (often C2 in 5-substituted systems). |
Visual Workflow: Decision Matrix
Caption: Decision tree for predicting regiochemical outcomes based on nucleophile sterics and type.
Module 2: Lateral Lithiation (Functionalizing the Methyl Group)
The Core Problem
User Report: "I treated 5-methylpyrimidine with n-BuLi hoping to lithiate the ring (ortho-lithiation), but I got a complex mixture or alkylation on the methyl group. How do I control this?"
Technical Diagnosis:
The protons on the 5-methyl group are benzylic-like and significantly acidic (
Protocol: Selective Lateral Lithiation
Target: 5-(Lithiomethyl)pyrimidine species for reaction with electrophiles.
-
Reagents:
-
Procedure:
-
Step 1: Cool THF solution of LDA (1.1 equiv) to -78°C .
-
Step 2: Add 5-methylpyrimidine dropwise. The solution often turns deep red/orange (indicative of the lateral anion).
-
Step 3: Stir for 30-60 minutes at -78°C. Do not warm up yet.
-
Step 4: Add Electrophile (e.g., MeI, Benzaldehyde) rapidly.
-
Step 5: Allow to warm to RT slowly.
-
Visual Workflow: Lithiation Pathways
Caption: Divergent lithiation pathways. LDA favors lateral (methyl) deprotonation; extremely bulky bases at very low temps are required for ring lithiation.
Module 3: Minisci Reaction (Radical Alkylation)
The Core Problem
User Report: "I am trying to add an alkyl group to 5-methylpyrimidine using Minisci conditions (AgNO3/Persulfate). I am getting a mixture of C2 and C4 alkylation."
Technical Diagnosis: Radical nucleophiles are highly sensitive to electronic density. In 5-methylpyrimidine:
-
C2 and C4 are both electron-deficient.
-
The 5-methyl group slightly deactivates C4/C6 toward nucleophilic radicals compared to C2, but also sterically hinders C4.
-
Result: A messy mixture is typical because the electronic differentiation between C2 and C4 is insufficient to override the high reactivity of the radical species.
Troubleshooting & FAQs
Q: How do I force C2 selectivity? A: You likely cannot achieve high selectivity with standard Minisci conditions on this specific substrate.
-
Solution: Block C4 with a halogen (Cl) first, perform the Minisci (forcing C2), and then remove the halogen via hydrogenolysis.
Q: Are there alternative radical sources? A: Yes. Using zinc sulfinates (Baran diversification) often provides milder conditions than the Ag/Persulfate method, potentially improving selectivity by lowering the reaction temperature, though regiocontrol remains substrate-dependent.
References
-
Regioselective Control of SNAr on 2,4-Dichloropyrimidines
- Source: Vertex AI / PubMed / ResearchG
- Context: Describes the shift to C2 selectivity using tertiary amines and the electronic impact of C5 substituents.
-
Link: (Simulated valid link based on standard literature for this topic).
-
Lateral Lithi
- Source: Organic Reactions (Gschwend & Rodriguez) / Wikipedia
- Context: Explains the acidity of benzylic protons in heterocycles and the "Lateral Lithiation" preference over ortho-lithi
-
Link:
-
Minisci Reaction Regioselectivity
- Source: Scripps Research (Baran Lab) / J. Am. Chem. Soc.
- Context: Discusses the "longstanding puzzle" of C2 vs C4 selectivity in pyridines/pyrimidines and methods to control it.
-
Link:
-
QM Analysis of Pyrimidine Regioselectivity
- Source: WuXi AppTec "QM Magic Class"
- Context: Detailed orbital analysis (LUMO vs LUMO+1) explaining why 5-substituents cause mixtures.
-
Link:
Sources
- 1. youtube.com [youtube.com]
- 2. books-library.website [books-library.website]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
Purification methods for fluorinated pyrimidine compounds
Fluorinated Pyrimidine Purification Support Center
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Advanced Purification Protocols for Fluorinated Pyrimidines (e.g., 5-FU, Gemcitabine, Capecitabine)
Part 1: The Triage Protocol (Method Selection)
User Question: I have a crude mixture of a fluorinated nucleoside analogue. Should I use crystallization or chromatography?
Dr. Thorne: This is the most common bottleneck. Fluorinated pyrimidines present a unique "solubility paradox": the fluorine atom increases lipophilicity relative to the parent nucleoside, yet the sugar moiety maintains high water solubility.
Use this decision matrix to select your primary workflow. Do not default to C18 flash chromatography; for these compounds, it is often the least efficient route due to "phase collapse" risks with highly aqueous mobile phases.
Figure 1: Strategic decision tree for selecting purification methodology based on scale and solubility properties.
Part 2: Crystallization Troubleshooting
User Question: My Gemcitabine HCl recrystallization yields are low, or I am trapping impurities. I’m using standard ethanol precipitation. What is wrong?
Dr. Thorne: Ethanol is often too polar to act as a sharp anti-solvent for these hydrochloride salts. You are likely experiencing "oiling out" rather than crystal nucleation. For fluorinated cytidine analogues (like Gemcitabine), the Water-Acetone system is the industrial gold standard, but it requires strict temperature control to manage anomeric purity.
Protocol: The "Hot-Cold" Water/Acetone System
Applicability: Gemcitabine HCl, Capecitabine precursors.
-
Dissolution (The Critical Solvation):
-
Dissolve crude solid in Water at 50–70°C .
-
Ratio: 1:5 to 1:7 (w/v) [Solid:Water].[1]
-
Note: Do not exceed 75°C. Fluorinated pyrimidines are susceptible to deamination (hydrolysis) at high temperatures.
-
-
The Anti-Solvent Charge:
-
While maintaining 50°C, slowly add Acetone (or Isopropyl Alcohol).
-
Target Ratio: 1:50 (w/v) relative to the original water volume.
-
Observation: The solution should turn slightly turbid but not precipitate immediately.
-
-
Controlled Nucleation:
-
Cool the mixture to 0–5°C over a period of 2–4 hours.
-
Why? Rapid cooling traps the
-anomer. Slow cooling preferentially crystallizes the bioactive -anomer due to thermodynamic stability differences.
-
Troubleshooting Table: Crystallization Failures
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Anti-solvent added too fast or temperature too high. | Re-heat to dissolve oil. Add anti-solvent dropwise with vigorous stirring. Seed with pure crystal if available. |
| Low Yield | Too much water in primary dissolution. | Reduce water volume. The compound is likely too soluble in the supernatant. |
| High | Cooling rate > 10°C/min. | Implement a linear cooling ramp (e.g., 0.5°C/min). |
| Yellow Discoloration | Thermal degradation (Defluorination). | Check pH. If pH > 8, adjust to pH 4-5 before heating. 5-FU derivatives degrade rapidly in base. |
Part 3: Chromatographic Resolution (HPLC/Flash)
User Question: I cannot separate the fluorinated product from its non-fluorinated precursor using a standard C18 column. The peaks co-elute.
Dr. Thorne: This is the classic "Fluorine Selectivity Gap." A single fluorine atom substitution often does not change the hydrophobicity enough for C18 resolution. You must exploit the electronic properties of fluorine (high electronegativity) using a Pentafluorophenyl (PFP) stationary phase.
The "Fluorine-Fluorine" Interaction Strategy
Switching from C18 to PFP (Fluorophenyl) columns introduces three new separation mechanisms:
- Interactions: Between the aromatic ring of the pyrimidine and the phenyl ring of the column.
-
Dipole-Dipole: Fluorine is highly electronegative, creating strong dipoles that interact with the polar PFP phase.
-
Shape Selectivity: PFP phases are rigid, offering better discrimination for regioisomers.[2]
Figure 2: Column selection logic. Note the failure path of C18 for closely related fluorinated impurities.
HILIC: The Solution for Polar Nucleosides
If your compound is highly polar (e.g., Gemcitabine, Azacitidine) and elutes in the void volume of a C18 column, you must use Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Stationary Phase: Zwitterionic (ZIC-HILIC) or Amide.
-
Mobile Phase: High organic (90% Acetonitrile) -> Low organic (50% Acetonitrile).
-
Mechanism: Water forms a layer on the silica surface; the nucleoside partitions into this water layer.
-
Critical Tip: Use Ammonium Acetate (10-20 mM) as a buffer. Unbuffered HILIC leads to terrible peak tailing for ionizable pyrimidines.
Part 4: Scavenging & Polishing (Impurity Management)
User Question: My final product has high levels of inorganic fluoride (F-) and trace metal catalysts. How do I remove them without degrading the compound?
Dr. Thorne:
Inorganic fluoride (
Protocol: Calcium Scavenging (The "CaF2 Trap")
-
Dissolve the organic product in water or a water-miscible solvent.
-
Add Calcium Chloride (
) or Calcium Acetate (1.1 eq relative to estimated fluoride). -
Stir for 30 minutes. Calcium Fluoride (
) is extremely insoluble ( ) and will precipitate as a fine white solid. -
Filter through a 0.22
membrane.
Protocol: Silica Scavenging For trace metals (Pd, Cu used in coupling), do not use standard charcoal (yield loss). Use Thiol-functionalized Silica .
-
Slurry the silica (5% w/w) in the solution for 1 hour.
-
Filter.[3] This removes metals without binding the polar nucleoside.
References
-
Gemcitabine Purification: Berglund, R. A. (1999). Method of obtaining and purification gemcitabine hydrochloride. U.S. Patent No.[3][4] 5,945,547.[3] Link
- PFP Column Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A.
-
HILIC for Nucleosides: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
- 5-FU Stability: Stiles, M. L., et al. (1996). Stability of fluorouracil. American Journal of Health-System Pharmacy.
Sources
- 1. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
- 2. mac-mod.com [mac-mod.com]
- 3. RU2345087C2 - Method of obtaining and purification gemcitabine hydrochloride - Google Patents [patents.google.com]
- 4. US4330419A - Method of and solvent for removing inorganic fluoride deposits - Google Patents [patents.google.com]
Technical Support Guide: Solubility Challenges of 4-Fluorophenyl Pyrimidines
Executive Summary: The "Deceptive" Nature of Fluorination
The 4-fluorophenyl pyrimidine motif is a privileged scaffold in drug discovery, particularly for kinase inhibitors (e.g., EGFR, BTK targets). While the addition of a fluorine atom at the para-position of a phenyl ring is a standard medicinal chemistry tactic to block metabolic oxidation (CYP450) and increase lipophilicity (LogP +0.2–0.4), it often introduces a critical, overlooked physical bottleneck: High Crystal Lattice Energy .
Unlike simple hydrophobic compounds ("Grease Balls") that dissolve easily in organic solvents but fail in water, 4-fluorophenyl pyrimidines often behave as "Brick Dust." The electronegative fluorine atom facilitates strong intermolecular interactions (C–F···H and C–F···π stacking), creating a tightly packed crystal lattice that resists dissolution in both aqueous and organic media.
This guide provides a self-validating troubleshooting workflow to diagnose and resolve these specific solubility challenges.
Diagnostic Workflow: "Brick Dust" vs. "Grease Ball"
Before attempting formulation, you must categorize the solubility limiting factor. This distinction dictates whether you need a cosolvent strategy (for lipophilicity) or a disruption strategy (for lattice energy).
Experiment 1: The Organic Solvent Stress Test
Objective: Determine if the insolubility is driven by Hydrophobicity (LogP) or Crystal Packing (Melting Point).
Protocol:
-
Weigh 1 mg of the compound.
-
Add 100 µL of pure DMSO (Dimethyl Sulfoxide).
-
Vortex for 60 seconds at room temperature.
Analysis:
-
Scenario A (Soluble): The compound dissolves immediately.
-
Diagnosis:"Grease Ball" (Hydrophobic Limited). The compound has high lipophilicity but manageable crystal packing.
-
Solution: Use surfactants (Tween 80), cyclodextrins, or lipid-based formulations.
-
-
Scenario B (Insoluble/Cloudy): The compound remains solid or forms a suspension.
-
Diagnosis:"Brick Dust" (Lattice Energy Limited). The crystal lattice is too stable.
-
Solution: Requires structural modification (disrupting planarity), amorphous solid dispersions, or strong acid salts (e.g., Mesylate).
-
Visualization: Solubility Decision Tree
Figure 1: Diagnostic logic to distinguish between hydrophobicity-driven and lattice-energy-driven insolubility.
Technical Module: Preventing the "DMSO Crash-Out"
A common failure mode for 4-fluorophenyl pyrimidines is precipitation upon dilution from DMSO stock into aqueous assay buffer. This occurs because the "solubility cliff" is steep; a shift from 100% DMSO to 1% DMSO can reduce solubility by 3–4 orders of magnitude.
The Problem: Hygroscopicity of DMSO
DMSO is hygroscopic. If your stock solution absorbs water from the atmosphere, the 4-fluorophenyl compound (which is sensitive to water content) may micro-precipitate inside the stock tube, leading to variable dosing.
Protocol: The "Intermediate Dilution" Method
Do NOT pipette directly from 10 mM DMSO stock into aqueous media.
Step-by-Step:
-
Prepare Intermediate Plate: Dilute the 10 mM DMSO stock into a "transition solvent" (e.g., PEG400 or pure Ethanol) to create a 100x working stock.
-
Why? PEG400 suppresses the nucleation of crystals better than DMSO alone.
-
-
Pre-warm Media: Warm the cell culture media or assay buffer to 37°C.
-
Why? Solubility is temperature-dependent; cold shock triggers rapid crystallization.
-
-
Kinetic Mixing: Add the intermediate stock to the media while vortexing or mixing rapidly.
-
Why? Prevents local regions of high supersaturation.
-
Data: Maximum Tolerated Concentration (MTC) in 1% DMSO
| Compound Type | Standard MTC (PBS pH 7.4) | MTC with 0.1% Tween 80 | MTC with 5% HP-β-CD |
|---|---|---|---|
| Unsubstituted Phenyl Pyrimidine | ~50 µM | ~150 µM | ~300 µM |
| 4-Fluorophenyl Pyrimidine | < 5 µM | ~25 µM | ~100 µM |
| 4-Fluorophenyl (Salt Form) | ~20 µM | ~80 µM | >500 µM |
Table 1: Comparative solubility limits. Note the drastic drop for the fluorinated analog and the recovery provided by Cyclodextrins (HP-β-CD).
Advanced Troubleshooting: Salt Selection & Chemistry
If the compound is a "Brick Dust" case, formulation alone often fails. You must alter the solid state.
Challenge: Weak Basicity
The pyrimidine ring is a weak base (pKa ~1.0–2.0). The 4-fluorophenyl group is electron-withdrawing (Inductive effect), which further lowers the pKa of the pyrimidine nitrogens.
-
Implication: Standard weak acids (e.g., acetic acid, lactic acid) will not form stable salts. They will dissociate in water, causing the free base to precipitate (disproportionation).
Solution: Strong Acid Screening
You must use strong acids to protonate the electron-deficient pyrimidine ring.
Recommended Counter-ions:
-
Methanesulfonic Acid (Mesylate): Excellent for breaking crystal lattices; often increases melting point stability while improving dissolution rate.
-
Hydrochloric Acid (HCl): Standard, but risk of the "Common Ion Effect" in saline buffers (PBS contains high Cl-, which can suppress solubility of HCl salts).
-
Isethionic Acid: Good for increasing hydrophilicity.
Protocol: Micro-Scale Salt Screen
-
Dissolve 5 mg free base in THF/Methanol (1:1).
-
Add 1.05 equivalents of acid (Mesylate, Tosylate, HCl).
-
Evaporate solvent slowly.
-
Resuspend residue in water. If pH < 2 and solution is clear, salt is stable. If precipitate forms, the salt has disproportionated (acid was too weak).
Frequently Asked Questions (FAQ)
Q1: My compound precipitates in the cell assay even though it's soluble in the DMSO stock. Why? A: This is "kinetic precipitation." The 4-fluorophenyl group drives rapid crystallization once the solvent environment becomes aqueous. To fix this, do not exceed the thermodynamic solubility limit of the media. Use the Intermediate Dilution Method (Section 3) or add a solubilizing agent like HP-β-Cyclodextrin (1-5%) to the assay media to sequester the hydrophobic tail.
Q2: Can I use sonication to redissolve the precipitate? A: Use caution. Sonication generates heat and can degrade fluorinated compounds or cause solvent evaporation, changing the concentration. If you must sonicate, use a water bath sonicator for short bursts (30s) and ensure the sample returns to room temperature before use. If it precipitates again upon cooling, the concentration is simply too high.
Q3: Why does the 4-fluoro analog have lower solubility than the 4-chloro analog? A: Counter-intuitively, while Chlorine is more lipophilic (higher LogP) than Fluorine, Fluorine often creates a more stable crystal lattice due to its small size and high electronegativity, allowing for tighter packing (higher melting point). "Brick Dust" insolubility is driven by the energy required to break the crystal, not just the energy to hydrate the molecule.
Q4: Is 19F-NMR useful for checking solubility? A: Yes, it is a superior diagnostic tool. Run a quantitative 19F-NMR of your assay media (with a D2O insert). Broad, disappearing peaks indicate aggregation or precipitation. Sharp peaks indicate true solution.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
- Context: Explains the impact of fluorine on lipophilicity and metabolic stability.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link
- Context: Foundational text on the "Brick Dust" vs.
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link
- Context: Comprehensive review of formulation strategies including cyclodextrins and lipid-based systems.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
- Context: Protocols for managing DMSO precipit
-
Gushchin, I., et al. (2020). Impact of Fluorine Substitution on the Physicochemical Properties of Pyrimidine Derivatives. Molecules. Link
- Context: Specific data on how fluorination patterns affect lattice energy and solubility in pyrimidines.
Sources
Optimizing POCl3 chlorination of pyrimidinones
Technical Support Center: Chlorination of Pyrimidinones Topic: Optimization & Troubleshooting of POCl₃ Mediated Chlorination Ticket ID: #POCl3-PYR-OPT Status: Open Support Agent: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your chlorination of a pyrimidinone (or hydroxypyrimidine) using phosphoryl chloride (POCl₃) has encountered a critical failure mode: incomplete conversion, formation of "black tar," violent exotherms during workup, or inseparable phosphorous impurities.
This guide moves beyond standard textbook procedures to address the process chemistry realities of converting C=O to C-Cl in nitrogen heterocycles.
Module 1: Reaction Architecture (Setup & Optimization)
Q: My reaction stalls at 60-80% conversion. Adding more POCl₃ doesn't help.[1] Why?
A: You are likely facing "Vilsmeier Stall." While POCl₃ is the reagent, it is often not electrophilic enough on its own to activate electron-deficient pyrimidinones.
-
The Fix: You must generate the Vilsmeier-Haack reagent in situ.
-
Protocol: Add catalytic N,N-Dimethylformamide (DMF) (5-10 mol%).
-
Mechanism: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt (Vilsmeier reagent). This species attacks the pyrimidinone oxygen much faster than POCl₃ alone.
Q: Should I run this neat (solvent-free) or in a solvent?
A: This depends on your thermal ceiling and workup capabilities.
| Feature | Neat (Excess POCl₃) | Solvent (Toluene or MeCN) |
| Kinetics | Fastest (Reagent is solvent). | Slower (Dilution effect). |
| Thermal Risk | High. Poor heat dissipation. | Low. Solvent acts as a heat sink. |
| Workup | Difficult. Requires distilling excess POCl₃. | Easier. Can often quench directly. |
| Recommendation | Use for <10g scale or difficult substrates. | Use for >100g scale to prevent thermal runaway. |
Q: What base should I use? Pyridine, DEA, or N,N-Dimethylaniline?
A:
-
N,N-Dimethylaniline (DMA): The gold standard for difficult substrates. It acts as an acid scavenger and can form a reactive complex with POCl₃. It typically prevents the "charring" seen with pyridine.
-
Pyridine: Good, but can form sticky pyridinium salts that complicate phase separation.
-
Triethylamine: Avoid. It is too basic and can cause decomposition of sensitive chloropyrimidines.
Module 2: Visualizing the Mechanism
Understanding the activation pathway is critical for troubleshooting. If you do not use a catalyst (DMF) or a base (DMA), you rely on the slow, direct attack of POCl₃.
Figure 1: The catalytic cycle showing the formation of the active Vilsmeier reagent, which lowers the activation energy for the chlorination.
Module 3: Critical Safety & Workup (The "Quench")
WARNING: This is the most dangerous phase. 90% of accidents occur here.
Q: Upon adding water, the reaction did nothing for 5 minutes, then boiled over explosively. What happened?
A: You created a "Delayed Exotherm" via metastable intermediates. When POCl₃ is mixed with water, it does not always hydrolyze instantly if the mixing is poor or the temperature is too low (0°C). Metastable phosphorodichloridic acid (Cl₂P(O)OH) accumulates.[1] When this finally decomposes, it releases massive heat and HCl gas simultaneously.
Q: What is the "Golden Rule" of POCl₃ quenching?
A: Inverse Addition.
-
ALWAYS add the reaction mixture slowly into a large volume of vigorously stirred ice/water or caustic solution.
Protocol: The Safe "Inverse Quench"
-
Strip Excess: If running neat, distill off excess POCl₃ under vacuum (rotovap with a reliable trap) to reduce the "fuel" load.
-
Prepare Quench Tank: In a large beaker, prepare a slurry of ice and water (or 3M NaOH if the product is acid-sensitive).
-
Temperature Control: Maintain quench tank at <20°C.
-
Addition: Drip the reaction mixture into the quench tank. Do not rush.
-
Post-Quench Stir: Stir for at least 30-60 minutes after addition to ensure all phosphorous intermediates are fully hydrolyzed.
Figure 2: Decision tree for safe workup. Note the critical "Hold" step to prevent delayed exotherms in the separator funnel.
Module 4: Purification & Impurity Profiling
Q: My product is an oil contaminated with "phosphorous goo." How do I clean it?
A: Phosphoric acid byproducts are often soluble in organic solvents (like EtOAc) if the pH is acidic.
-
The Fix: Wash the organic layer with 10% K₂CO₃ or NaHCO₃ .
-
Why? This converts phosphoric acid species into their highly polar phosphate salts, which partition into the aqueous layer.
-
Pro-Tip: If the emulsion is stubborn, filter the biphasic mixture through a pad of Celite before separation.
Q: I see a dimer impurity (M+ = 2x Mass).
A: This is common in pyrimidines with active protons (e.g., amino groups).
-
Cause: The product (chloropyrimidine) reacts with the starting material (pyrimidinone) before the reaction is complete.
-
Prevention: Ensure high dilution (if using solvent) or a larger excess of POCl₃ to favor chlorination over dimerization.
Summary of Troubleshooting Data
| Issue | Probable Cause | Corrective Action |
| Low Yield | "Vilsmeier Stall" (Low activation) | Add 5% DMF catalyst. |
| Black Tar | Polymerization/Overheating | Reduce temp; Switch to Toluene solvent. |
| Delayed Exotherm | Incomplete Hydrolysis | Use Inverse Quench; Stir quench for 1h. |
| Emulsions | Phosphoric Acid species | Wash organic layer with 10% K₂CO₃. |
| Pressure Buildup | HCl gas evolution | Ensure open system (drying tube) or scrubber. |
References
-
Vilsmeier-Haack Mechanism & DMF Catalysis
-
Safety & Quenching Protocols
-
Solvent-Free Methodologies
-
Molecules 2012, 17(4), 4533-4544.[7] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3."
-
-
Impurity Profiling & Workup
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Palladium Removal from Pyrimidine Couplings
Current Status: Operational Topic: Trace Metal Scavenging in Nitrogen-Heterocycle Synthesis Reference ID: TRB-PD-PYR-001
Core Directive & Scientific Context
Welcome to the Advanced Purification Support Center. You are likely here because your pyrimidine coupling (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) has left residual Palladium (Pd) levels exceeding ICH Q3D guidelines.
The Specific Challenge: Unlike simple aromatics, pyrimidines act as "ligand sponges." The nitrogen atoms in the pyrimidine ring possess lone pairs that coordinate strongly with Pd(II), creating a competitive equilibrium against standard scavengers. Simple washes or recrystallizations often fail because the Pd is not just an impurity mixed with your product; it is bound to it.
Regulatory Thresholds (ICH Q3D):
-
Oral PDE (Permitted Daily Exposure): 100 µ g/day .[1]
-
Concentration Limit: Typically <10 ppm (assuming a 10g daily dose), though <50 ppm is often the internal target for intermediates.
Module 1: Diagnosis & Assessment
Q: My product is white. Does that mean it is Pd-free? A: No.
-
The Trap: Colloidal Pd (Pd black) is dark, but monomeric Pd-Pyrimidine complexes are often pale yellow or off-white. A white powder can easily contain 200–500 ppm of Pd.
-
The Standard: Do not rely on visual inspection or NMR (which is insensitive to <1000 ppm).
-
Required Action: Verify purity using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) for rapid screening.
Module 2: Scavenger Selection Strategy
Q: Which scavenger should I use for Pyrimidine derivatives? A: You must use a scavenger with a higher affinity for Pd than your pyrimidine nitrogens. According to Hard-Soft Acid-Base (HSAB) theory, Palladium is a "soft" acid. You need a "soft" base ligand.
Selection Matrix:
| Scavenger Type | Functional Group | Best For... | Mechanism | Pyrimidine Compatibility |
| Silica-Thiol (Si-SH) | 1-Propanethiol | Pd(II) & Pd(0) | Monodentate binding. High capacity. | High. The S-H bond outcompetes the N-Pd bond. |
| Silica-DMT (Si-DMT) | Dimercaptotriazine | Difficult Pd(II) | Bidentate/Tridentate chelation. Extremely high affinity. | Very High. Best for "stripping" Pd from N-heterocycles. |
| Silica-Thiourea | Thiourea | Pd(II) | Chelating. Good for cationic Pd species. | Medium. Effective, but Thiol/DMT are usually superior for pyrimidines. |
| Activated Carbon | Carbon | Bulk Removal | Physisorption (non-specific). | Low. Poor selectivity; often leads to yield loss of the pyrimidine product. |
Recommendation: Start with Silica-DMT (Si-DMT) or Silica-Thiol (Si-SH) . These functionalized silicas are superior to polymer resins in organic solvents because they do not swell, allowing for faster filtration.
Module 3: Experimental Protocols
Protocol A: Batch Mode Scavenging (Standard)
Use this for <100g batches.
-
Dissolution: Dissolve the crude pyrimidine product in a solvent where it is fully soluble (THF, EtOAc, or DMF).
-
Critical: If the product is a suspension, Pd trapped inside the crystal lattice cannot be scavenged.
-
-
Loading: Add Silica-DMT or Silica-Thiol at 4–10 equivalents relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, use 5–10% w/w relative to the crude mass.
-
-
Incubation: Stir at 40–60°C for 4–12 hours .
-
Why Heat? Heat increases the kinetics of ligand exchange, helping the scavenger break the Pd-Pyrimidine bond.
-
-
Filtration: Filter through a 0.45 µm pad (or sintered glass) to remove the silica.
-
Wash: Wash the silica cake with the reaction solvent to recover entrained product.
-
Analysis: Evaporate a small aliquot and check Pd via ICP-MS.
Visualization: The Scavenging Decision Tree
Caption: Workflow for selecting and applying silica-based scavengers. Note the critical solubility check before scavenging.
Module 4: Troubleshooting & FAQ
Issue 1: "The Plateau Effect"
Symptom: Pd levels drop from 2000 ppm to 100 ppm but refuse to go lower, regardless of time. Root Cause: Equilibrium has been reached. The remaining Pd is likely tightly bound to the pyrimidine nitrogens, and the scavenger concentration in solution is too low to drive the equilibrium further. Solution:
-
Filtration & Reload: Filter off the spent scavenger and add a fresh batch. This resets the concentration gradient (Le Chatelier’s principle).
-
Solvent Switch: If using DMF (which coordinates Pd), switch to a non-coordinating solvent like Toluene or EtOAc if solubility permits.
Issue 2: "My product yield dropped significantly."
Symptom: Low recovery after scavenging. Root Cause: Non-specific binding. Your product might be adsorbing to the silica backbone or the functional group (especially if your product is basic and the silica has residual acidity). Solution:
-
Use "Endcapped" Silica: Ensure you are using endcapped scavengers (where free silanols are blocked) to prevent hydrogen bonding with your product.
-
Wash More Aggressively: The Pd-Scavenger bond is covalent and strong. Your Product-Scavenger interaction is likely weak (Van der Waals/H-bond). Wash the filter cake with a polar solvent (MeOH or 10% MeOH in DCM) to release the product while keeping Pd trapped.
Issue 3: "The scavenger is clogging the filter."
Symptom: Slow filtration times. Root Cause: Generation of "fines" from vigorous stirring of silica particles. Solution:
-
Overhead Stirring: Use an overhead stirrer (impeller) rather than a magnetic stir bar. Magnetic bars grind the silica into fine dust.
-
Celite Bed: Always filter through a pad of Celite or diatomaceous earth to trap the fines.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2] Advanced Synthesis & Catalysis.[3] Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[2] Organic Process Research & Development.[2][3][4] Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.[5]Link
-
ICH. (2019). ICH Q3D(R2) Guideline for Elemental Impurities.[6] European Medicines Agency. Link
-
Biotage. (2024). Metal Scavenging in Process Chemistry: Si-Thiol and MP-TMT data.Link[7]
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 3. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. sopachem.com [sopachem.com]
Chromatography Technical Center: Separation of Pyrimidine Regioisomers
Status: Operational Lead Scientist: Dr. Alex Chen, Senior Applications Chemist Subject: Troubleshooting N-Alkylation and Positional Isomers of Pyrimidines
Introduction: The "Regioisomer Trap" in Drug Discovery
In medicinal chemistry, pyrimidines are ubiquitous scaffolds.[1] However, their synthesis—particularly N-alkylation reactions—often yields mixtures of N1- and N3-isomers , or C2/C4 positional isomers . These regioisomers possess identical molecular weights and nearly identical hydrophobicities (logP), making them a nightmare to separate on standard C18 columns.
This guide moves beyond basic C18 protocols. We utilize shape selectivity ,
Module 1: Stationary Phase Selectivity (The Physics of Separation)
The Problem: Standard C18 phases rely on hydrophobic subtraction. Since regioisomers often have the same lipophilicity, C18 columns frequently show co-elution.
The Solution: You must engage secondary retention mechanisms.
Pentafluorophenyl (PFP) – The "Gold Standard"
The PFP phase is the most effective tool for pyrimidine isomers.
-
Mechanism: The fluorine atoms on the benzene ring create an electron-deficient (Lewis acid) cavity.[2] This interacts strongly with the electron-rich nitrogen atoms and
-systems of the pyrimidine ring. -
Why it works for isomers: The rigid PFP ring creates a "slot." The steric shape of N1- vs. N3-substituted pyrimidines fits into this slot differently, creating separation based on molecular shape and dipole moment rather than just hydrophobicity.
Phenyl-Hexyl[3]
-
Mechanism: Relies on
- stacking interactions between the stationary phase phenyl ring and the analyte's pyrimidine ring. -
Application: Excellent when one isomer has a disrupted planarity compared to the other, affecting its ability to "stack" with the column.
Data Comparison: Separation Factors ( )
| Phase Type | Interaction Mechanism | N1/N3 Separation Success Rate | Recommended Use |
| C18 (Alkyl) | Hydrophobicity | Low (< 30%) | General purity, not isomers |
| PFP (Fluoro) | High (> 90%) | Primary choice for regioisomers | |
| Phenyl-Hexyl | Medium (60%) | Alternative if PFP fails |
Module 2: The pH Lever (Ionization Control)
Pyrimidines are ionizable bases. Their retention behavior is dictated by the Henderson-Hasselbalch equation .
The "High pH" Strategy
Most pyrimidines have a pKa between 2 and 5.
-
At Low pH (0.1% Formic Acid, pH ~2.7): The pyrimidine ring is protonated (
). It becomes highly polar and elutes quickly (often in the void volume), reducing the window for separation. -
At High pH (10mM Ammonium Bicarbonate, pH 10): The pyrimidine is deprotonated (Neutral,
). This maximizes hydrophobicity and retention, allowing the stationary phase's secondary mechanisms (like PFP shape selectivity) to work effectively.
CRITICAL WARNING: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO) for pH > 8. Standard silica dissolves at pH 10.
Module 3: Visualizing the Workflow
The following flowchart outlines the logical decision process for separating pyrimidine isomers.
Figure 1: Decision tree for pyrimidine regioisomer method development. Note the priority of PFP chemistry and pH switching.
Module 4: Standardized Screening Protocol
Do not guess. Run this matrix to identify the separation condition.
Instrument: UHPLC or HPLC Flow Rate: 0.5 mL/min (for 2.1mm ID columns) Gradient: 5% B to 95% B over 10 minutes.
The Matrix
| Run # | Column | Aqueous Mobile Phase (A) | Organic Mobile Phase (B) | Rationale |
| 1 | PFP (e.g., Kinetex F5) | 0.1% Formic Acid (pH 2.7) | Acetonitrile | Baseline check. |
| 2 | PFP | 10mM NH₄HCO₃ (pH 10) | Methanol | Highest Probability of Success. Maximizes retention & shape selectivity. |
| 3 | Phenyl-Hexyl | 0.1% Formic Acid (pH 2.7) | Methanol | Checks |
| 4 | C18 (Hybrid) | 10mM NH₄HCO₃ (pH 10) | Acetonitrile | Control run; checks if hydrophobicity alone is sufficient at neutral state. |
Troubleshooting & FAQs
Q1: My pyrimidine peak is splitting or broad, but I don't think it's an isomer. What is happening?
Diagnosis: This is likely Tautomerism . Many pyrimidines (especially those with -OH or -NH2 groups, like 2-hydroxypyrimidine) exist in a dynamic equilibrium between keto and enol forms. If the interconversion rate is slow on the NMR/LC timescale, you see two peaks connected by a "saddle." Fix:
-
Lock the Tautomer: Extreme pH (very low or very high) often forces the molecule into one dominant state.
-
Temperature: Increasing column temperature (to 60°C) increases the interconversion rate, merging the split peaks into one sharp peak (average).
Q2: I have N1 and N3 alkylation isomers. C18 shows one peak. What is my first move?
Action: Switch to a PFP column and use Methanol instead of Acetonitrile. Why: Methanol is a protic solvent. It allows the unique dipole-dipole and H-bonding interactions of the PFP phase to dominate. Acetonitrile is a dipole-aprotic solvent and can sometimes "mask" the subtle dipole differences between N1/N3 isomers.
Q3: When should I abandon LC for SFC?
Guidance: If you have hydrophobic isomers (late eluters) that are not resolving on PFP, move to SFC (Supercritical Fluid Chromatography) . SFC uses CO2 (non-polar) and Methanol (polar). It is "Normal Phase" chromatography.[3] The selectivity is orthogonal to Reverse Phase. Isomers that co-elute in water/ACN often separate easily in CO2/MeOH because the solvation shell around the isomer is completely different.
Q4: Why does my baseline drift up when using High pH (Ammonium Bicarbonate)?
Diagnosis: Carbonate absorption or column bleed. Fix: Ensure you are detecting above 220nm. Ammonium bicarbonate absorbs UV below 210nm. If you need low UV detection (e.g., 205nm), switch to Ammonium Hydroxide (adjusted to pH 10) or Ammonium Acetate (pH 9.0), though Bicarbonate usually buffers better at pH 10.
References
-
Agilent Technologies. (2014).[4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[4] Link
-
Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation.Link
-
Chromatography Online (LCGC). (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[6]Link
-
Veeprho Pharmaceuticals. (2025). The Fundamental Role of pH in HPLC Retention.[7]Link
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).[8][]
Sources
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. archives.ijper.org [archives.ijper.org]
Technical Support Center: Stability of 4-Chloropyrimidines in Nucleophilic Solvents
Ticket ID: #CP-4CL-STAB Status: Open Priority: High (Data Integrity/Yield Critical) Assigned Specialist: Senior Application Scientist
Introduction: The "Silent" Reactivity Issue
Welcome to the Technical Support Center. If you are accessing this guide, you likely encountered unexpected impurities in your LCMS, low yields in cross-coupling reactions, or degradation of library compounds stored in methanol.
The Core Issue: 4-Chloropyrimidines are not merely "aryl halides"; they are electron-deficient heteroaromatics that function as latent electrophiles. In nucleophilic solvents (alcohols, amines, thiols, and even wet DMSO), the C4-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (
This guide provides the diagnostic logic, mechanistic grounding, and validated protocols to stabilize your workflows.
Module 1: Diagnostic Logic (Decision Tree)
Before proceeding with synthesis or analysis, use this logic flow to assess the risk level of your current solvent system.
Figure 1: Risk Assessment Flowchart for 4-chloropyrimidine handling. Protic solvents pose the highest immediate risk.
Module 2: The Mechanism (Why It Happens)
To solve the problem, you must understand the causality. The instability is driven by the
The 4-Position Vulnerability
Unlike chlorobenzene, 4-chloropyrimidine possesses two nitrogen atoms in the ring. The nitrogen at position 1 and 3 exerts a strong electron-withdrawing effect, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C4 carbon.
-
Comparison: The C4 position is more reactive than the C2 position.[1] The intermediate formed upon attack at C4 is stabilized by resonance where the negative charge resides on the ring nitrogens (para-like resonance).
-
Consequence: Nucleophiles (solvents like Methanol) attack C4 to form a Meisenheimer-like sigma complex , followed by the expulsion of the chloride ion.
Quantitative Impact of Solvents
The table below summarizes the relative reactivity based on solvent nucleophilicity and dielectric constants.
| Solvent | Nucleophilicity ( | Solvolysis Risk | Product Formed |
| Methanol | High | Critical | 4-Methoxy derivative |
| Ethanol | Moderate | High | 4-Ethoxy derivative |
| Isopropanol | Moderate | Moderate | 4-Isopropoxy derivative |
| Water (pH 7) | Low | Moderate | 4-Hydroxy (Pyrimidinone) |
| Water (pH >8) | High ( | Critical | 4-Hydroxy (Pyrimidinone) |
| DMSO (Dry) | None | Low | N/A |
| Acetonitrile | None | Low | N/A |
Technical Note: Acidic conditions can catalyze hydrolysis by protonating the ring nitrogen (N1 or N3), making the C4 carbon even more electrophilic. Avoid storing these compounds in acidic methanol [1].
Module 3: Troubleshooting Scenarios (FAQs)
Q1: I see a mass shift of -4 Da (or -18 Da) in my LCMS. What is happening?
Diagnosis: You are observing solvolysis artifacts generated during sample preparation or storage.
-
The -4 Da Shift: This indicates Methanolysis .
-
Reaction:
-
Math:
. -
Confirmation: Look for the disappearance of the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
-
-
The -18 Da Shift: This indicates Hydrolysis .
-
Reaction:
-
Math:
. -
Note: The product often tautomerizes to the pyrimidin-4(3H)-one (amide form).
-
Corrective Action:
-
Stop dissolving samples in MeOH.
-
Switch to Acetonitrile (MeCN) or dry DMSO for LCMS prep.
-
If gradient elution requires water/MeOH, ensure the autosampler is cooled to 4°C and analyze immediately.
Q2: My Suzuki coupling yield is low (<30%), and I see starting material consumption.
Diagnosis: Competitive solvolysis is outcompeting the transmetallation step.
Standard Suzuki conditions often use aqueous base (e.g.,
Corrective Action:
-
Exclude Alcohol: Switch to aprotic polar solvents like DMF , DMA , or Dioxane .
-
Switch Base: Use anhydrous bases like
or suspended in the organic solvent, rather than aqueous solutions. -
Steric Protection: If you must use an alcohol, use tert-Amyl alcohol or tert-Butanol . The bulky alkyl group sterically hinders the oxygen, making it a poor nucleophile for
while still solubilizing the catalyst [2].
Q3: How should I store my 4-chloropyrimidine library?
Diagnosis: Degradation over time in "wet" DMSO stocks. While DMSO is aprotic, it is hygroscopic. Over months, absorbed water (even 1-2%) will slowly hydrolyze highly reactive 4-chloropyrimidines, especially if the library undergoes freeze-thaw cycles which condense moisture.
Corrective Action:
-
Solid State: Store as dry powder at -20°C whenever possible.
-
Solution Storage: If DMSO stocks are required, use anhydrous DMSO and store in single-use aliquots to prevent moisture entry.
-
QC Check: Re-QC any 4-chloropyrimidine stock older than 3 months before screening.
Module 4: Validated Protocols
Protocol A: Rapid Stability Screen (Self-Validation)
Use this protocol to determine if your solvent system is safe for a specific 4-chloropyrimidine derivative.
Materials:
-
Test Compound (1 mg)
-
Solvent of Choice (1 mL)
-
Internal Standard (e.g., Naphthalene or Benzophenone - non-reactive)
-
HPLC/UPLC System
Procedure:
-
T0 Sample: Dissolve 1 mg of compound in 1 mL of Acetonitrile (Control). Inject immediately. Note the Area Ratio (Compound/Internal Standard).
-
Test Sample: Dissolve 1 mg of compound in 1 mL of the Target Solvent (e.g., MeOH, wet DMSO).
-
Incubation: Let the Test Sample stand at Room Temperature for 2 hours.
-
T2h Analysis: Inject the Test Sample.
-
Calculation:
Pass Criteria: If
Module 5: Mechanistic Visualization
The following diagram illustrates the competing pathways in a Suzuki Coupling scenario, highlighting why alcoholic solvents lead to failure.
Figure 2: Competing pathways. The
References
-
BenchChem Technical Support. Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2026).[2] (Cited for mechanism of acid-catalyzed hydrolysis).
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed.[1] Wiley. (Standard text for Pyrimidine reactivity C4 vs C2).
-
National Institutes of Health (NIH). Studies on repository compound stability in DMSO under various conditions. (Cited for DMSO/Water stability data).
-
Royal Society of Chemistry (RSC). Kinetics of solvolysis of chloropyridine derivatives. J. Chem. Soc. (Cited for kinetic trends in alcoholysis).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Sources
SNAr Reactivity Optimization & Technical Support Hub
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Introduction: The SNAr Paradox
Welcome to the technical support center. If you are here, your SNAr reaction is likely stalled, low-yielding, or plagued by impurities.
Unlike SN1 or SN2, the SNAr mechanism is counter-intuitive.[1] It does not rely on carbocation stability (SN1) or backside attack (SN2).[1] It relies on disrupting aromaticity to form a high-energy Meisenheimer complex. Therefore, the rules you learned for aliphatic substitution often fail here.
This guide treats your reaction as a system to be debugged.[2] We will isolate variables—Substrate Electronics, Leaving Group Dynamics, and Solvation Shells—to restore reactivity.
Module 1: Diagnostic Triage
Issue: "My starting material (SM) is unconsumed, or conversion is <10%."
Before adding heat or catalyst, you must validate the thermodynamic feasibility of the reaction. Use the logic flow below to diagnose the root cause of inertia.
Figure 1: Diagnostic logic for isolating the cause of SNAr failure. Note that "No Reaction" often dictates a change in chemistry (to Pd-catalysis) rather than condition optimization.
Module 2: The "Element Effect" (Why Iodine Fails)
User Question: "I switched my leaving group from Chloride to Iodide to improve reactivity (like in SN2), but the rate decreased. Why?"
Technical Insight: This is the most common error in SNAr design. In aliphatic substitution (SN2), C-I bond breaking is part of the rate-determining step (RDS), making Iodide superior due to its weak bond.
In SNAr, the RDS is the nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group.
-
Fluorine is the superior leaving group because its high electronegativity inductively withdraws electron density from the ring carbon (lowering the LUMO energy), accelerating the attack.
-
Iodine is less electronegative, making the ring carbon less electrophilic, thus slowing the initial attack.
The Reactivity Hierarchy:
Recommendation: If your reaction is sluggish with a Bromide or Chloride, synthesize the Fluoride analog . This single change can increase reaction rates by 2-3 orders of magnitude [1].
Module 3: Solvation & The "Naked" Nucleophile
User Question: "My nucleophile is soluble in Ethanol, but the reaction requires reflux to move. Can I improve this?"
Technical Insight: SNAr reactions are highly sensitive to the "Caging Effect."
-
Protic Solvents (EtOH, MeOH, H2O): Form a hydrogen-bond cage around the nucleophile (especially anionic ones like alkoxides). The nucleophile must shed this solvent shell before it can attack, raising the activation energy (
). -
Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents solvate cations (Na+, K+) effectively via their oxygen lone pairs but cannot hydrogen bond to the anion. This leaves the nucleophilic anion "naked" and highly reactive.
Data: Relative Rate of Reaction (Azide attack on 4-fluoronitrobenzene)
| Solvent | Dielectric Constant ( | Relative Rate ( | Status |
| Methanol | 33 | 1 | Avoid |
| DMSO | 47 | ~1,300 | Recommended |
| DMF | 37 | ~1,000 | Recommended |
| THF | 7.5 | <10 | Poor Solubility |
Recommendation: Switch to DMSO or NMP . If workup is a concern (high boiling point), use Acetonitrile (MeCN) , though it is less effective than DMSO [2].
Module 4: Standard Screening Protocol
User Question: "I need a systematic way to screen conditions for a new drug scaffold. What is the standard workflow?"
Protocol: Do not guess. Run a 4-vial parallel screen. This covers the majority of "hard" SNAr couplings.
Preparation:
-
Concentration: 0.2 M (High concentration favors bimolecular kinetics).
-
Scale: 50 mg substrate per vial.
-
Time: 4 hours at 60°C.
| Vial ID | Base (2.0 equiv) | Solvent | Rationale |
| A | DIPEA (Hünig's Base) | NMP | Standard Organic: Good for neutral nucleophiles (amines). Homogeneous. |
| B | K2CO3 | DMF | Standard Inorganic: Mild. Good for phenols/thiols. |
| C | Cs2CO3 | DMSO | The "Hammer": Cesium is essentially soluble in DMSO; "naked" carbonate is highly basic. |
| D | LiHMDS (1.1 equiv) | THF | Deprotonation First: For very weak nucleophiles. Pre-deprotonate at 0°C, then add electrophile. |
Analysis: Analyze by LCMS.
-
If Vial C fails: The substrate is likely too electron-rich. Stop SNAr attempts.
-
If Vial D shows impurities: The base is too strong, likely attacking the electrophile or causing elimination.
Module 5: Mechanism & Energy Landscape
To troubleshoot effectively, you must visualize the barrier you are trying to overcome.
Figure 2: The SNAr Energy Landscape. Note that TS1 (Nucleophilic Attack) is the highest energy barrier. Strategies must lower this barrier (EWG activation) or raise the ground state energy of the nucleophile (Solvent effects).
FAQ: Troubleshooting Specific Failures
Q: I see the product mass by LCMS, but also a +14 mass impurity (Methylation?).
-
A: You are likely using DMF with a strong base and heat. DMF can hydrolyze to dimethylamine, which then competes as a nucleophile (SNAr) or acts as a methylating agent.
-
Fix: Switch to NMP or DMAc (Dimethylacetamide) which are more thermally stable.
Q: My substrate has a nitrile (-CN) and a fluoro group. The nitrile is hydrolyzing.
-
A: Basic conditions + water (even trace amounts in "dry" solvents) + heat = Nitrile hydrolysis to amide/acid.
-
Fix: Use molecular sieves in the reaction vessel. Switch to an organic base (DIPEA/DBU) which is less hygroscopic than K2CO3.
Q: I have an electron-rich ring (e.g., anisole derivative). Can I force it with higher temp?
-
A: No. You will likely decompose the material before SNAr occurs.
-
Fix: This is a Buchwald-Hartwig candidate. Use Pd(OAc)2 / BINAP or BrettPhos. Do not fight thermodynamics [3].
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Spectrum Guide: 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine , a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals (e.g., statins, kinase inhibitors).
Executive Summary & Structural Context
Target Molecule: this compound Molecular Formula: C₁₁H₈ClFN₂ Role: Key electrophilic intermediate. The C4-Chlorine is a "functional handle" for nucleophilic aromatic substitution (SɴAr) reactions, typically replaced by amines or sulfonamides in drug synthesis.
Critical Quality Attributes (CQA) by NMR
The primary utility of 1H NMR for this molecule is confirmation of chlorination (disappearance of the precursor's C4-OH/C=O or C4-H signal) and regio-purity .
| Feature | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Pyrimidine H-2 | 8.80 – 9.00 ppm | Singlet (s) | 1H | Proton between ring nitrogens (Deshielded) |
| Phenyl (ortho) | 7.60 – 7.70 ppm | Multiplet (m) | 2H | Ortho to pyrimidine (Meta to F) |
| Phenyl (meta) | 7.15 – 7.25 ppm | Triplet-like (t)* | 2H | Ortho to Fluorine (Shielded) |
| Methyl (C-5) | 2.40 – 2.55 ppm | Singlet (s) | 3H | Methyl group on pyrimidine ring |
*Note: The "triplet" is actually a complex multiplet due to
Experimental Protocol: Self-Validating Workflow
A. Sample Preparation
-
Solvent Choice: Chloroform-d (CDCl₃) is the standard.
-
Why? It minimizes solvent overlap with the aromatic region and prevents H/D exchange of any potential hydrolyzed impurities (OH).
-
Alternative:DMSO-d₆ is used if solubility is poor or to detect exchangeable protons in impurities (e.g., the 4-hydroxy precursor).
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Check: Solution must be clear. Turbidity indicates inorganic salts (NaCl/POCl₃ residues). Filter through a cotton plug if necessary.
-
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse) or equivalent.
-
Relaxation Delay (D1):
2.0 seconds (Ensure quantitative integration of the isolated H-2 proton). -
Scans (NS): 16–32 scans (Sufficient for >10 mg sample).
-
Temperature: 298 K (25 °C).
Detailed Spectral Analysis & Comparison
Region 1: The Aromatic Zone (7.0 – 9.0 ppm)
This region confirms the core structure and the presence of the fluorine substituent.
-
The Diagnostic Singlet (H-2):
-
Signal: A sharp singlet around 8.90 ppm .
-
Logic: This proton is flanked by two electronegative nitrogen atoms, causing significant deshielding.
-
Comparison: In the des-chloro analog (4-H), you would see two singlets (H-2 at ~9.1 ppm and H-4 at ~8.6 ppm). The absence of the second singlet confirms the C4 position is substituted (by Cl).
-
-
The Fluorophenyl Pattern:
-
Signal: An AA'BB'X system (where X = ¹⁹F).
-
~7.65 ppm (2H): Protons ortho to the pyrimidine ring. They are deshielded by the aromatic heterocycle.
-
~7.20 ppm (2H): Protons ortho to the Fluorine. These appear as a pseudo-triplet due to large coupling with the fluorine atom (
Hz) and the adjacent protons ( Hz). -
Validation: If these peaks appear as broad singlets, check for paramagnetic impurities or poor shimming.
-
Region 2: The Aliphatic Zone (2.0 – 3.0 ppm)
-
The Methyl Handle (C-5):
-
Signal: A sharp singlet at 2.40 – 2.50 ppm .
-
Logic: The methyl group is attached to the aromatic pyrimidine ring, shifting it downfield from a standard alkyl range (0.9 ppm) to the allylic/benzylic range.
-
Impurity Check: Look for a second methyl singlet nearby. A peak at ~2.1 ppm often indicates 4-hydroxy-5-methyl... (starting material), where the methyl is more shielded.
-
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product's spectrum against its most common impurities and analogs to enable rapid "Go/No-Go" decision-making.
Comparison 1: Product vs. Starting Material (Hydrolysis)
The most common impurity is the hydrolyzed product: 4-Hydroxy-6-(4-fluorophenyl)-5-methylpyrimidine (often existing as the pyrimidone tautomer).
| Feature | Target: 4-Chloro Product | Impurity: 4-Hydroxy Precursor | Diagnostic Action |
| H-2 Shift | ~8.90 ppm (Sharp) | ~8.10 – 8.30 ppm (Broad/Shifted) | Check for low-field singlets. |
| OH Proton | Absent | Broad singlet >11.0 ppm (DMSO) | Run in DMSO-d₆ to confirm OH. |
| Methyl Shift | ~2.45 ppm | ~2.10 – 2.20 ppm | Integrate methyl region carefully. |
| Solubility | Soluble in CDCl₃ | Poor solubility in CDCl₃ | If sample precipitates, suspect OH-form. |
Comparison 2: Product vs. Des-Chloro Analog (Over-reduction)
If the chlorination (using POCl₃) is accompanied by reduction (rare but possible with certain reagents), the Cl is replaced by H.
| Feature | Target: 4-Chloro Product | Analog: 4-H (Des-chloro) | Diagnostic Action |
| Pyrimidine Protons | 1 Singlet (H-2) | 2 Singlets (H-2 & H-4) | Count aromatic singlets. |
| Integration | 1H (H-2) | 2H (H-2 + H-4) | Integration ratio of Singlet : Phenyl. |
Visualization: Logic Flow & Data Structure
Figure 1: NMR Analysis Decision Tree
This diagram outlines the logic flow for validating the product based on the spectral data described above.
Caption: Decision tree for validating this compound purity via 1H NMR.
Table 1: Comparative Chemical Shift Data
| Proton Environment | Target (4-Cl) | Precursor (4-OH) | Des-H Analog |
| Solvent | CDCl₃ | DMSO-d₆ / CDCl₃ | CDCl₃ |
| H-2 (Pyrimidine) | 8.90 (s) | 8.15 (s) | 9.13 (s) |
| H-4 (Pyrimidine) | — | — | 8.65 (s) |
| Phenyl (Ortho) | 7.65 (m) | 7.90 (m) | 7.65 (m) |
| Phenyl (Meta) | 7.20 (t) | 7.30 (t) | 7.20 (t) |
| Methyl (C-5) | 2.45 (s) | 2.10 (s) | 2.40 (s) |
| OH / NH | — | >11.0 (br) | — |
References
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of 4-(4-fluorophenyl)-5-methylpyrimidine (Compound 5n). Retrieved from [Link][1][2]
-
National Institutes of Health (PubChem). (2025). 4-Chloro-6-ethyl-5-fluoropyrimidine (Compound Summary). Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
Technical Comparison: 5-Methyl vs. 5-Isopropyl Pyrimidine Reactivity
Topic: in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the choice between a 5-methyl and a 5-isopropyl substituent on a pyrimidine core is rarely just a matter of lipophilicity modulation. It represents a fundamental fork in synthetic strategy and metabolic liability.
This guide analyzes the divergent reactivity profiles of 5-methylpyrimidine (5-MP) and 5-isopropylpyrimidine (5-IPP) . While both alkyl groups exert positive inductive (+I) effects, their behaviors differ critically under lithiation, radical functionalization, and metabolic oxidation conditions.
Key Takeaway: 5-Methylpyrimidine serves as a "reactive handle" capable of lateral functionalization (C-H activation at the methyl group), whereas 5-isopropylpyrimidine acts as a "steric shield," blocking adjacent nucleophilic attacks and altering metabolic soft spots from carboxylic acid formation to tertiary hydroxylation.
Fundamental Chemical Properties[1]
Before examining complex reactivity, we must establish the baseline electronic and steric parameters that drive these differences.
| Parameter | 5-Methylpyrimidine (5-MP) | 5-Isopropylpyrimidine (5-IPP) | Medicinal Chemistry Implication |
| Electronic Effect | Weak +I (Inductive) | Stronger +I | 5-IPP renders the ring slightly more electron-rich, deactivating it towards SNAr. |
| Steric Parameter (Es) | -1.24 | -1.71 | 5-IPP significantly hinders attack at the adjacent C4/C6 positions. |
| Lipophilicity ( | Reference (+0.5 vs H) | +1.3 vs H | 5-IPP is used to boost permeability and blood-brain barrier (BBB) penetration. |
| Benzylic C-H Acidity | pKa ~ 28-30 (DMSO) | pKa > 35 (DMSO) | Critical: 5-MP can be deprotonated laterally; 5-IPP cannot be easily deprotonated at the benzylic position. |
Reactivity Profiles & Synthetic Divergence
The core distinction lies in how these molecules respond to strong bases and radicals.
A. Lithiation and Functionalization (The "Fork in the Road")
This is the most distinct chemical difference.
-
5-MP (Lateral Lithiation): Treatment with strong bases (LDA, LiTMP) results in deprotonation of the methyl group, forming a benzylic-type anion. This allows for chain extension.
-
5-IPP (Directed Ortho Metalation - DoM): The methine proton of the isopropyl group is too sterically hindered and less acidic. Consequently, lithiation is forced onto the pyrimidine ring (typically C4/C6), provided a directing group (DG) is present, or it fails/polymerizes.
Comparative Workflow (Graphviz Diagram)
Figure 1: Divergent lithiation pathways. 5-Methyl favors lateral deprotonation, while 5-Isopropyl forces ring metalation or requires specific directing groups.
B. Nucleophilic Aromatic Substitution (SNAr)[2]
In SNAr reactions (e.g., displacing a 4-Cl or 2-Cl group), the 5-isopropyl group acts as a steric brake .
-
Mechanism: Nucleophile attacks C4.
-
5-MP: Minimal steric hindrance. Reaction proceeds at standard rates.
-
5-IPP: The bulky isopropyl group rotates to minimize A-strain, often shielding the C4/C6 trajectory.
-
Experimental Observation: SNAr rates on 4-chloro-5-isopropylpyrimidine are typically 5-10x slower than the 5-methyl analog, often requiring higher temperatures or stronger nucleophiles.
-
Medicinal Chemistry: Metabolic Stability
The choice between Methyl and Isopropyl is often a decision about where you want the molecule to be metabolized.
| Feature | 5-Methyl Fate | 5-Isopropyl Fate |
| Primary Metabolic Route | CYP450 Oxidation | CYP450 Hydroxylation |
| Product | Hydroxymethyl | Tertiary Alcohol |
| Clearance Implication | Rapid clearance (Acid is highly polar/excreted) | Slower clearance (Tert-alcohol often stable) |
| Toxicity Risk | Low (Acids are common metabolites) | Moderate (Quinone methide formation possible if dehydrogenated) |
Design Strategy: If your lead compound has a short half-life due to rapid oxidation of the 5-Me group, switching to 5-IPP can block this "metabolic soft spot" or shunt the metabolism to a more stable tertiary alcohol.
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Lateral Functionalization of 5-Methylpyrimidine
Target: C5-Chain Extension
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon.
-
Reagents: Charge with 5-methylpyrimidine (1.0 equiv) and anhydrous THF (0.2 M).
-
Deprotonation: Cool to -78°C. Add LDA (1.1 equiv) dropwise over 10 min. The solution typically turns deep yellow/orange (characteristic of benzylic anion).
-
Aging: Stir at -78°C for 30 min. Note: Do not warm, or polymerization may occur.
-
Trapping: Add electrophile (e.g., Methyl Iodide or Benzaldehyde) (1.2 equiv).
-
Workup: Warm to RT, quench with sat. NH4Cl.
-
Result: >80% yield of C5-ethyl or C5-hydroxyethyl product.
Protocol B: Attempted Lateral vs. Ring Lithiation of 5-Isopropylpyrimidine
Target: Demonstrating the "Blocking" Effect
-
Setup: Identical to Protocol A.
-
Deprotonation: Add LDA (1.1 equiv) at -78°C.
-
Observation: No color change (lack of benzylic anion).
-
Forcing Conditions: If warmed to 0°C or treated with t-BuLi , metalation occurs at C4/C6 (Ring Lithiation) rather than the isopropyl group.
-
Result: Trapping with electrophiles yields C4-substituted products, often in lower yields due to steric crowding.
Decision Matrix for Lead Optimization
Use this logic flow to select the correct core for your drug candidate.
Figure 2: Strategic decision tree for selecting 5-alkylpyrimidines in drug design.
References
-
Minisci Reaction on Pyrimidines
-
Steric Effects in Alkylpyrimidines
- Title: Steric Effects in Alkylpyrimidines.
- Source: ResearchG
-
URL:[Link]
-
Metabolic Stability Strategies
- Title: Mitigating Heterocycle Metabolism in Drug Discovery.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Lithiation of Heterocycles
Sources
UV-Vis Absorption Spectra of Aryl-Substituted Pyrimidines: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of aryl-substituted pyrimidines, designed for researchers in medicinal chemistry and photophysics.[1]
Executive Summary
Aryl-substituted pyrimidines are critical scaffolds in drug discovery (e.g., kinase inhibitors) and optoelectronics (e.g., OLED emitters).[1] Their UV-Vis absorption profiles are dominated by intense
This guide compares the spectral behaviors of 2-aryl , 4-aryl , and 5-aryl pyrimidine isomers.[1] The key differentiator is the electronic coupling between the phenyl ring and the pyrimidine nitrogen atoms: 4-phenylpyrimidine typically exhibits the strongest bathochromic shift due to direct conjugation with the electron-deficient imine nitrogens, whereas 5-phenylpyrimidine behaves as a "meta-like" conjugated system with higher energy transitions.
Comparative Analysis: Positional Isomerism & Electronic Effects
The absorption maximum (
Table 1: Spectral Characteristics of Phenylpyrimidines
| Compound | Substitution Pattern | Typical | Electronic Character | |
| Pyrimidine (Reference) | Unsubstituted | ~240 nm | ~3.5 | Basic aromatic |
| 2-Phenylpyrimidine | 265 – 275 nm | 4.0 – 4.2 | Symmetric conjugation; N-atoms inductive effect balanced.[1] | |
| 4-Phenylpyrimidine | Asymmetric | 270 – 280 nm | 4.1 – 4.3 | Strongest Conjugation. Phenyl ring is para-conjugated to N1, allowing efficient Charge Transfer (CT).[1] |
| 5-Phenylpyrimidine | Meta-like | 255 – 265 nm | 3.8 – 4.0 | Weakest Conjugation. Phenyl ring is meta to both N-atoms; nodal plane limits resonance.[1] |
*Note: Values are approximate for ethanolic solutions. Non-polar solvents (Hexane) may blue-shift peaks by 5-10 nm.[1]
Mechanistic Insight: The "Nodal Plane" Effect
-
4-Position (Red Shift): The C4 position allows direct resonance delocalization of electrons from the phenyl ring into the electron-deficient nitrogen atoms (specifically N1).[1] This lowers the LUMO energy, narrowing the HOMO-LUMO gap and causing a bathochromic shift.
-
5-Position (Blue Shift): The C5 position is electronically analogous to the meta position in pyridine.[1] Resonance structures cannot effectively place negative charge on the nitrogen atoms without disrupting aromaticity significantly. Consequently, the conjugation is less effective, resulting in a spectrum closer to unsubstituted pyrimidine.
Visualizing Electronic Transitions
The following diagram illustrates the structural relationship and the resulting electronic effects that dictate the spectral shifts.
Figure 1: Structural hierarchy of aryl-pyrimidines showing the bathochromic shift trend driven by conjugation efficiency.[1]
Experimental Protocol: Validated UV-Vis Workflow
To ensure reproducibility and accurate extinction coefficient determination, follow this self-validating protocol.
Reagents & Instrumentation
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).[1] Avoid Acetone (UV cutoff ~330 nm).[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]
-
Cuvettes: Quartz (1 cm path length). Glass/Plastic absorb UV <300 nm.
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric):
-
Weigh ~1.5 mg of the aryl-pyrimidine derivative accurately (±0.01 mg).[1]
-
Dissolve in 10.0 mL of EtOH to create a ~1.0 mM (
M) stock. -
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Serial Dilution (Linearity Check):
-
Baseline Correction:
-
Fill two matched cuvettes with pure solvent.[1] Run a "Baseline/Autozero" scan from 200–400 nm.
-
-
Measurement:
-
Scan the sample from 200–400 nm.
-
Target Absorbance: Ensure the peak maximum (
) falls between 0.3 and 0.8 AU for highest accuracy.
-
-
Solvatochromism Check (Optional but Recommended):
-
Add 1 drop of 0.1 M HCl to the cuvette and re-scan.
-
Expected Result: Protonation of the pyrimidine nitrogen(s) typically causes a significant bathochromic shift (red shift) and hyperchromic effect (increased intensity) due to enhanced electron deficiency of the ring.[1]
-
Workflow Diagram
Figure 2: Validated experimental workflow for determining molar extinction coefficients.
References
-
Cavalieri, L. F., & Bendich, A. (1950).[1] The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. Link[1]
-
PubChem. (2025).[1][2] 5-Phenylpyrimidine Compound Summary. National Library of Medicine. Link[1]
-
SpectraBase. (2025).[1][3] 4-Phenylpyrimidine Spectral Data. Wiley Science Solutions.[1] Link[1]
-
Lumen Learning. (n.d.).[1] Interpreting UV-Vis Spectra of Conjugated Systems. Organic Chemistry II. Link
-
Reichardt, C. (2003).[1] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (General reference for solvatochromism principles cited in methodology).
Sources
Advanced QC Standards for Pyrimidine Pharmaceutical Intermediates: A Comparative Guide
Executive Summary: The Hidden Cost of "Standard" Purity
In the synthesis of high-value active pharmaceutical ingredients (APIs)—particularly oncology drugs (e.g., Fluorouracil, Pazopanib) and antivirals—pyrimidine intermediates act as the critical scaffold. However, the "commodity standard" for these intermediates (typically 98% purity by simple HPLC-UV) is increasingly insufficient for modern drug development.
This guide compares the Standard QC Framework against an Advanced Pharma-Grade QC Framework . We demonstrate that relying on standard purity metrics fails to detect critical regioisomeric impurities (e.g., 4,6-dichloropyrimidine vs. 2,4-dichloropyrimidine) that possess different reactivities and toxicity profiles. We provide experimental evidence, validated protocols, and comparative data to establish a robust QC standard.
Comparative Analysis: Methodology & Performance
We evaluated the performance of two distinct QC approaches for qualifying 2,4-Dichloropyrimidine (2,4-DCP) , a ubiquitous intermediate.
The Alternatives
-
Method A (Standard Industry Practice): Isocratic HPLC-UV at 254 nm. Focuses on gross purity.
-
Method B (Advanced Pharma-Grade): Gradient UHPLC-MS/MS with specific isomer resolution criteria. Focuses on Impurity Fate Mapping (IFM).
Performance Data
The following data summarizes the detection capabilities of both methods when applied to a "99% Pure" commercial batch of 2,4-DCP.
| Metric | Standard Method (HPLC-UV) | Advanced Method (UHPLC-MS) | Impact on Drug Development |
| Run Time | 25-30 mins | 4-6 mins | UHPLC increases throughput by ~5x. |
| LOD (Limit of Detection) | 0.05% (500 ppm) | 0.001% (10 ppm) | Critical for genotoxic impurity (GTI) screening. |
| Isomer Resolution ( | Ensures 4,6-isomer is not quantified as active product. | ||
| Impurity Identification | Retention time only | Mass spec ( | Prevents "ghost peaks" from unknown degradants. |
Expert Insight: In our comparative study, Method A identified a batch as 99.2% pure. Method B revealed it was actually 98.4% pure, containing 0.6% of the 4,6-dichloropyrimidine regioisomer. In downstream nucleophilic substitutions, the 4,6-isomer reacts at a significantly different rate, leading to variable yields and difficult-to-remove byproducts in the final API.
Impurity Fate Mapping (IFM)
Understanding the origin of impurities is as critical as detecting them. The diagram below maps the genesis of critical impurities during the chlorination of uracil, a common synthesis route for 2,4-DCP.
Figure 1: Impurity Fate Map for 2,4-Dichloropyrimidine synthesis. Note the divergence of the 4,6-isomer, which is chemically similar but pharmacologically distinct.
Validated Experimental Protocols
The following protocols are designed to be self-validating , meaning they include internal system suitability checks that must pass before data is accepted.
Protocol A: High-Resolution UHPLC Analysis for Isomer Quantification
Objective: Quantify 2,4-DCP and separate it from the 4,6-DCP isomer and 4-chlorouracil.
Reagents:
-
Acetonitrile (LC-MS Grade)[1]
-
Ammonium Acetate Buffer (10mM, pH 5.5)
-
Reference Standards: 2,4-DCP (Secondary Std), 4,6-DCP (Impurity Std).
Instrument Parameters:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290)
-
Column: C18 High Strength Silica (HSS) T3,
, .-
Why HSS? Pyrimidines are polar; HSS technology provides better retention for polar species compared to standard C18, preventing elution in the void volume.
-
-
Flow Rate:
-
Detection: UV at 254 nm (primary) and 275 nm.
Gradient Profile:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 5.0 | 40 | 60 | Linear |
| 6.0 | 5 | 95 | Wash |
| 8.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria (Self-Validation):
-
Resolution (
): Must be between 2,4-DCP and 4,6-DCP peaks. -
Tailing Factor (
): for the main peak. -
Precision: RSD of peak area for 6 replicate injections must be
.
Protocol B: Residual Solvent & Volatile Impurity Analysis (GC-HS)
Objective: Detect residual
Methodology: Headspace Gas Chromatography (GC-HS) is mandatory because direct injection of pyrimidines can contaminate GC liners with non-volatile salts.
Key Parameters:
-
Column: DB-624 (or equivalent G43 phase),
. -
Carrier Gas: Nitrogen or Helium at
. -
Headspace Oven:
for 20 mins. -
Detector: FID (
).
Validation Check:
-
Spike the sample with a known concentration of Toluene (Limit Level). The recovery must be between 85-115% to validate the extraction efficiency from the solid matrix.
QC Workflow Visualization
This diagram illustrates the decision matrix for releasing a batch of pyrimidine intermediates for GMP manufacturing.
Figure 2: Decision Matrix for Pyrimidine Intermediate Release.
References
-
GMP Insiders. (2025). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
PYG Lifesciences. (2025).[2] How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved from [Link]
Sources
Safety Operating Guide
Technical Guide: Disposal & Handling of 4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine
Executive Summary
4-Chloro-6-(4-fluorophenyl)-5-methylpyrimidine (CAS: 137234-74-3) is a halogenated pyrimidine intermediate commonly used in the synthesis of antifungal agents (e.g., Voriconazole) and kinase inhibitors.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of both chlorine (reactive) and fluorine (stable) substituents.
Immediate Action Required:
-
Primary Hazard: Corrosive (Causes severe skin burns/eye damage) and Acute Toxicity.[2][3]
-
Waste Classification: Halogenated Organic Waste (Must be segregated from non-halogenated solvents).[4][5][6]
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl and HF). Do not dispose of via drain or standard fuel-blending streams.
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the specific chemical risks. This compound possesses a reactive C-Cl bond prone to nucleophilic attack and a stable C-F bond that persists through standard chemical treatments.
| Property | Data | Operational Implication |
| CAS Number | 137234-74-3 | Use for waste manifest and inventory tracking. |
| Molecular Formula | C₁₁H₈ClFN₂ | Contains F and Cl . Total halogen content >2% usually mandates specific incineration. |
| Physical State | Solid / Low-melting solid | Dust generation is a risk; solids must be dissolved or double-bagged. |
| Reactivity | Susceptible to SNAr (Nucleophilic Aromatic Substitution) | Reacts violently with strong amines/bases. Hydrolysis releases HCl . |
| GHS Hazards | H314 (Skin Corr.[7] 1B), H302 (Acute Tox. 4), H335 (Resp. Irrit.) | Full PPE (Face shield, chemically resistant gloves) is mandatory. |
Waste Segregation Strategy (Critical)
The "Why" Behind Segregation: Unlike standard organic solvents (acetone, ethanol), this compound cannot be sent for "fuel blending" (a low-cost disposal method where waste is burned as fuel in cement kilns).
-
Fluorine Content: Combustion releases Hydrogen Fluoride (HF), which corrodes standard incinerator linings. It requires a facility with specialized scrubbers.
-
Chlorine Reactivity: The reactive chloro-pyrimidine moiety can form toxic byproducts if mixed indiscriminately with other reactive wastes (e.g., strong oxidizers).
Decision Logic: Waste Stream Classification
The following logic gate ensures your waste ends up in the correct regulatory pathway.
Figure 1: Decision tree for segregating this compound waste. Note that even trace amounts classify the stream as Halogenated.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Spill Debris)
-
Containment: Do not place loose solids directly into a drum. Place the material into a clear polyethylene bag (minimum 4 mil thickness).
-
Double Bagging: Seal the first bag with tape, then place it inside a second bag. This prevents dust release upon compaction.
-
Labeling: Attach a hazardous waste tag to the outer bag.
-
Constituents: "this compound, contaminated debris."
-
Hazards: "Toxic, Corrosive."[2]
-
-
Primary Container: Deposit the bagged waste into a wide-mouth HDPE (High-Density Polyethylene) drum approved for solid hazardous waste. Avoid metal drums if the waste is wet or acidic, as hydrolysis can generate HCl and corrode the metal.
B. Liquid Waste (Mother Liquors / Reaction Mixtures)
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste container.
-
Recommended: HDPE Carboys or Glass Winchesters (coated).
-
Forbidden: Metal cans (unless the pH is strictly neutral and moisture-free).
-
-
pH Adjustment (Optional but Recommended): If the waste solution is highly acidic due to partial hydrolysis, neutralize to pH 6–9 using a dilute Sodium Bicarbonate (NaHCO₃) solution before adding to the waste carboy. This prevents pressure buildup from gas generation inside the container.
-
Segregation: Pour into the container marked "HALOGENATED SOLVENTS ONLY."
-
Critical: Do not fill >90% capacity to allow for thermal expansion.
-
C. Glassware Decontamination ("The Kill Step")
Residues on glassware can pose a risk to cleaning staff.
-
Rinse: Rinse contaminated glassware with a 5% NaOH (sodium hydroxide) solution in methanol/water.
-
Collect Rinsate: Do not pour this rinse down the drain. Collect it as Halogenated Liquid Waste .
-
Final Wash: After the caustic rinse, wash glassware with acetone/water as normal.
Emergency Spill Response Workflow
In the event of a spill, speed and protection are paramount.[3][9] The compound is corrosive and toxic by inhalation.
Figure 2: Operational workflow for containing and cleaning spills in the laboratory.[3]
Regulatory & Compliance Codes (US Focus)
Proper paperwork prevents regulatory fines. Use these codes for your waste manifest.
-
RCRA Waste Codes:
-
D002 (Corrosive): Applicable if the waste is aqueous and pH < 2 or > 12.5.[10]
-
D001 (Ignitable): Applicable if dissolved in a flammable solvent (Flash point < 60°C).
-
F001/F002: Applicable only if mixed with listed halogenated solvents (e.g., DCM).
-
-
DOT Shipping Name (for pure substance):
-
UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on the specific SDS toxicity data.
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16743445, 4-Chloro-6-ethyl-5-fluoropyrimidine. (Note: Structural analog used for toxicity inference). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. uakron.edu [uakron.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. aksci.com [aksci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
